molecular formula C24H27FN4O4 B15609960 BAY 2476568

BAY 2476568

カタログ番号: B15609960
分子量: 454.5 g/mol
InChIキー: ZOEVXMKZJWZLFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BAY 2476568 is a useful research compound. Its molecular formula is C24H27FN4O4 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(3-fluoro-2-methoxyanilino)-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-24(2,32-4)13-33-18-12-26-10-8-14(18)20-21(19-16(28-20)9-11-27-23(19)30)29-17-7-5-6-15(25)22(17)31-3/h5-8,10,12,28-29H,9,11,13H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEVXMKZJWZLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=CN=C1)C2=C(C3=C(N2)CCNC3=O)NC4=C(C(=CC=C4)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of BAY 2476568 (BAY 2927088): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568, now also known as BAY 2927088, is an investigational, orally bioavailable, reversible, and potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates high selectivity for tumors harboring EGFR exon 20 insertion (ex20ins) mutations, a patient population with historically limited targeted treatment options. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the relevant signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effect through the potent and selective inhibition of the kinase activity of EGFR with exon 20 insertion mutations. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. This compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. A key characteristic of this inhibitor is its significant selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially wider therapeutic window and a more favorable safety profile compared to less selective EGFR inhibitors.

Preclinical studies have demonstrated that this compound is a potent and selective, reversible inhibitor with approximately 20- to 40-fold selectivity for EGFR insertion mutations compared to WT EGFR in EGFR-expressing Ba/F3 cells.[1] Furthermore, it has shown potent activity against classical activating EGFR mutations, such as exon 19 deletions and the L858R substitution in exon 21, and notably, it retains its potency against the C797S resistance mutation, a common mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (BAY 2927088)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutations in cellular and biochemical assays.

EGFR MutationCell Line / Assay TypeIC50 (nM)Reference
Exon 20 Insertions
ex20ins ASVBa/F3 cells15.3(Siegel, F. et al., 2021)
ex20ins SVDBa/F3 cells11.1(Siegel, F. et al., 2021)
ex20ins NPHBa/F3 cells67.9(Siegel, F. et al., 2021)
ex20ins ASVBiochemical Assay< 0.2(Siegel, F. et al., 2021)
ex20ins SVDBiochemical Assay< 0.2(Siegel, F. et al., 2021)
ex20ins NPHBiochemical Assay< 0.2(Siegel, F. et al., 2021)
Wild-Type EGFR
WT EGFRBa/F3 cells273(Siegel, F. et al., 2021)
WT EGFRBiochemical Assay> 1000(BioWorld, 2022)
Other Activating Mutations
ex19delBa/F3 cells0.6(Siegel, F. et al., 2021)
L858RBa/F3 cells0.52(BioWorld, 2022)
Resistance Mutations
ex19del/T790MBa/F3 cells54.3(Siegel, F. et al., 2021)
ex19del/C797SBa/F3 cells0.3(Siegel, F. et al., 2021)
ex19del/T790M/C797SBa/F3 cells120(Siegel, F. et al., 2021)

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the proliferation of cancer cells expressing various EGFR mutations by 50%.

Methodology:

  • Cell Line Generation: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express full-length human EGFR with specific mutations (e.g., ex20ins ASV, SVD, NPH, ex19del, L858R, and resistance mutations) or wild-type EGFR. Successful transformation renders the cells IL-3 independent, with their proliferation now being driven by the expressed EGFR oncoprotein.

  • Cell Culture: The engineered Ba/F3 cell lines are cultured in appropriate media supplemented with serum but without IL-3. Cells expressing wild-type EGFR are cultured in the presence of EGF.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Model System: Patient-derived xenograft (PDX) models are utilized, where tumor tissue from a non-small cell lung cancer (NSCLC) patient with a documented EGFR exon 20 insertion mutation is implanted subcutaneously into immunodeficient mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 100 mg/kg daily). The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand EGF/TGF-α EGFR_WT Wild-Type EGFR Ligand->EGFR_WT Activates Dimerization_P Dimerization & Autophosphorylation EGFR_WT->Dimerization_P EGFR_Ex20ins EGFR (Exon 20 Insertion) EGFR_Ex20ins->Dimerization_P Constitutively Active BAY2476568 This compound BAY2476568->EGFR_Ex20ins Inhibits PI3K PI3K Dimerization_P->PI3K RAS RAS Dimerization_P->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Line_Gen Generation of Ba/F3 cells expressing EGFR mutants Cell_Culture Cell Culture & Seeding Cell_Line_Gen->Cell_Culture Treatment_IV Treatment with This compound (serial dilution) Cell_Culture->Treatment_IV Viability_Assay Cell Viability Assay (e.g., MTT) Treatment_IV->Viability_Assay IC50_Calc IC50 Value Calculation Viability_Assay->IC50_Calc PDX_Model Establishment of Patient-Derived Xenograft (PDX) Model Tumor_Growth Tumor Growth & Randomization PDX_Model->Tumor_Growth Treatment_Vivo Oral Administration of this compound Tumor_Growth->Treatment_Vivo Tumor_Measurement Tumor Volume Measurement Treatment_Vivo->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical experimental workflow for evaluating this compound.

References

BAY 2476568: A Technical Guide to its Selectivity for EGFR Exon 20 Insertions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Epidermal Growth Factor Receptor (EGFR) are well-established oncogenic drivers in non-small cell lung cancer (NSCLC). While effective tyrosine kinase inhibitors (TKIs) have been developed for common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have historically been resistant to these therapies. BAY 2476568 (also known as BAY-568) is an investigational, reversible, and potent small molecule inhibitor that has demonstrated significant selectivity for EGFR exon 20 insertion (Exon20Ins) mutations over wild-type (WT) EGFR. This document provides an in-depth technical overview of the preclinical data supporting the selectivity of this compound, including available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation

The selectivity of this compound has been primarily characterized through biochemical assays and cell-based proliferation assays. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Biochemical Inhibitory Activity of this compound against EGFR Variants
EGFR VariantIC50 (nM)Data Source
Exon 20 Insertions
insASV0.09[1]
insSVD0.21[1]
insNPG0.11[1]
Other Mutations
L858R28.3[1]
Wild-Type
Wild-Type (WT) EGFR>1000[1]
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells Expressing EGFR Variants
Ba/F3 Cell LineIC50 (nM)Selectivity vs. WTData Source
EGFR Exon 20 Insertions
EGFR insASV24~5.3-fold[1]
EGFR insSVD206.4-fold[1]
Wild-Type EGFR
Wild-Type (WT) EGFR128-[1]

Note: A selectivity of over 20-fold for EGFR exon 20 insertions compared to wild-type EGFR in isogenic Ba/F3 models has been reported in a conference abstract, though specific IC50 values were not provided in that source.[2][3]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the selectivity of this compound. While the exact details of the proprietary studies may vary, these protocols are based on standard methodologies in the field.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified EGFR kinase domains (wild-type and mutants).

Materials:

  • Recombinant human EGFR kinase domains (WT, Exon20Ins variants)

  • This compound (serially diluted)

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

  • Add the recombinant EGFR kinase domain to the wells of a microplate.

  • Add the diluted this compound to the wells containing the kinase and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent and a microplate reader.

  • The IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Ba/F3 Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cells that are dependent on the activity of specific EGFR variants for survival and growth.

Materials:

  • Ba/F3 (murine pro-B) cells stably transfected to express human EGFR (WT or Exon20Ins mutants)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Interleukin-3 (IL-3)

  • This compound (serially diluted)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Culture the Ba/F3-EGFR stable cell lines in medium containing IL-3.

  • To prepare for the assay, wash the cells to remove IL-3 and resuspend them in IL-3-free medium.

  • Seed the cells in 96-well plates at a predetermined density.

  • Add serially diluted this compound to the wells. Include vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

While specific protocols for this compound are not publicly available, a general methodology for assessing the in vivo efficacy of an EGFR inhibitor in a xenograft model is as follows:

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells expressing EGFR exon 20 insertion mutations

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flanks of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_Ex20Ins EGFR (Exon 20 Insertion) RAS RAS EGFR_Ex20Ins->RAS Activation PI3K PI3K EGFR_Ex20Ins->PI3K Activation BAY2476568 This compound BAY2476568->EGFR_Ex20Ins Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway with this compound inhibition.

BaF3_Assay_Workflow start Start culture Culture Ba/F3-EGFR cells with IL-3 start->culture wash Wash cells to remove IL-3 culture->wash seed Seed cells in 96-well plates wash->seed add_drug Add serial dilutions of this compound seed->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add CellTiter-Glo reagent incubate->add_reagent read Measure luminescence add_reagent->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for Ba/F3 cell proliferation assay.

Selectivity_Logic BAY2476568 This compound EGFR_Ex20Ins EGFR Exon 20 Insertion Mutants BAY2476568->EGFR_Ex20Ins Strong Inhibition (Low IC50) WT_EGFR Wild-Type EGFR BAY2476568->WT_EGFR Weak Inhibition (High IC50) Tumor_Cell Tumor Cell Proliferation EGFR_Ex20Ins->Tumor_Cell Drives Normal_Cell Normal Cell Function WT_EGFR->Normal_Cell Regulates

Caption: Logical relationship of this compound selectivity.

Conclusion

The available preclinical data strongly indicate that this compound is a potent and selective inhibitor of EGFR exon 20 insertion mutations. Its significant selectivity over wild-type EGFR, as demonstrated in both biochemical and cellular assays, suggests a favorable therapeutic window. Furthermore, its reversible binding mechanism and activity against the C797S resistance mutation differentiate it from other EGFR TKIs. These findings provide a solid rationale for the continued clinical development of this compound as a targeted therapy for NSCLC patients with EGFR exon 20 insertion-mutant tumors. Further research will be necessary to fully elucidate its clinical efficacy and safety profile.

References

BAY 2476568: A Technical Overview of its Target Profile and Preclinical Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 is an investigational, reversible, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has been specifically developed to target activating mutations involving insertions in exon 20 of the EGFR gene, a subset of mutations in non-small cell lung cancer (NSCLC) that are generally associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[1][2] This technical guide provides a comprehensive overview of the target profile, preclinical efficacy, and the methodologies used to characterize this compound.

Target Profile and Selectivity

The primary molecular target of this compound is the EGFR protein, with particularly high potency against variants harboring exon 20 insertion mutations.[1][2][3] Preclinical studies have demonstrated its ability to selectively inhibit the kinase activity of these mutant forms of EGFR over the wild-type (WT) receptor, suggesting a favorable therapeutic window.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data presented below summarizes the potent and selective activity of this compound against various EGFR exon 20 insertion mutants, as well as other common EGFR mutations.

EGFR Mutant Biochemical IC50 (nM) Cellular IC50 (nM) in Ba/F3 cells
Exon 20 Insertions
insASV< 0.2[2]15.3[2]
insSVD< 0.2[2]11.1[2]
insNPG< 0.2[2]67.9[2]
Other Mutations
ex19del-0.6[2]
ex19del/C797S-0.3[2]
ex19del/T790M-54.3[2]
ex19del/T790M/C797S-120[2]
Wild-Type EGFR -273[2]

Table 1: Inhibitory activity of this compound against various EGFR mutants.

Notably, this compound demonstrates high potency against clinically relevant exon 20 insertion mutations (ASV, SVD, and NPG) in biochemical assays, with IC50 values below 0.2 nM.[2] In cellular models, it maintains potent inhibition of cells driven by these mutations while exhibiting significantly less activity against wild-type EGFR, highlighting its selectivity.[2] Furthermore, this compound retains activity against the C797S resistance mutation, a common mechanism of resistance to third-generation EGFR inhibitors like osimertinib.[1][2]

Binding Kinetics

As of the latest available public data, specific binding kinetic parameters for this compound, such as the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_), have not been disclosed. While IC50 values provide a measure of the functional inhibition of the enzyme, they are not a direct measure of the binding affinity or the kinetics of the inhibitor-target interaction. Techniques such as Surface Plasmon Resonance (SPR) or kinetic enzyme assays would be required to determine these parameters.

Mechanism of Action and Downstream Signaling

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.

EGFR Signaling Pathway

Mutations in EGFR, including exon 20 insertions, lead to constitutive activation of the receptor, triggering a cascade of downstream signaling events. The primary pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which play central roles in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BAY2476568 This compound BAY2476568->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Inhibition by this compound.

Preclinical studies have confirmed that this compound treatment leads to a dose-dependent reduction in the phosphorylation of EGFR, as well as downstream effectors such as ERK and AKT, in cells harboring EGFR exon 20 insertion mutations.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly released. However, based on standard practices in kinase inhibitor profiling, a representative protocol for a biochemical IC50 determination assay is provided below.

Representative Biochemical IC50 Determination Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is based on the HTRF® KinEASE™-TK assay, a common method for measuring tyrosine kinase activity.

Materials:

  • Purified recombinant EGFR (wild-type and mutant variants)

  • Kinase reaction buffer

  • ATP solution

  • TK Substrate-biotin

  • HTRF Detection Reagents: Streptavidin-XL665 and TK Antibody-Cryptate

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Enzyme and Substrate Preparation: Prepare a solution of the EGFR enzyme and the biotinylated TK substrate in the kinase reaction buffer.

  • Reaction Initiation:

    • Dispense a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (vehicle control) into the wells of the 384-well plate.

    • Add the EGFR enzyme/substrate mixture (e.g., 5 µL) to each well.

    • Initiate the kinase reaction by adding ATP solution (e.g., 2.5 µL) to each well. The final ATP concentration should be at or near the K_m_ for the specific EGFR variant.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents (Streptavidin-XL665 and TK Antibody-Cryptate) diluted in the detection buffer. These reagents will bind to the biotinylated substrate and the phosphorylated tyrosine residue, respectively.

    • Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Characterization

The preclinical characterization of a kinase inhibitor like this compound typically follows a multi-stage workflow, starting from initial biochemical screening and progressing to cellular and in vivo models.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochem_Screen Primary Biochemical Screen (IC50 determination vs. target kinase) Selectivity_Panel Kinome Selectivity Profiling (Screen against a panel of kinases) Biochem_Screen->Selectivity_Panel Cell_Potency Cellular Potency (Anti-proliferative assays, e.g., Ba/F3) Biochem_Screen->Cell_Potency Binding_Kinetics Binding Kinetics (kon, koff, Kd determination) Selectivity_Panel->Binding_Kinetics Target_Engagement Target Engagement (Western blot for p-EGFR, p-ERK, p-AKT) Cell_Potency->Target_Engagement PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD studies) Cell_Potency->PK_PD Off_Target Cellular Off-Target Assessment Target_Engagement->Off_Target Efficacy Xenograft Efficacy Studies (Tumor growth inhibition) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

General Experimental Workflow for Kinase Inhibitor Characterization.

Conclusion

This compound is a potent and selective inhibitor of EGFR with exon 20 insertion mutations, a challenging target in NSCLC. Preclinical data demonstrates its high potency against these mutants, selectivity over wild-type EGFR, and activity against the C797S resistance mutation. While detailed binding kinetics are not yet publicly available, the existing biochemical and cellular data support its continued investigation as a potential therapeutic agent for this patient population. Further clinical development will be crucial to fully elucidate its safety and efficacy profile.

References

BAY 2476568: A Reversible EGFR Inhibitor Targeting the C797S Resistance Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance mechanisms, such as the C797S mutation, poses a significant clinical challenge, particularly for third-generation irreversible TKIs like osimertinib (B560133). The C797S mutation alters the covalent binding site of these inhibitors, rendering them ineffective.[1][2] BAY 2476568 is a novel, reversible, and selective EGFR inhibitor that has demonstrated potent activity against various EGFR mutations, including those with the C797S resistance mutation.[3][4] This technical guide provides an in-depth overview of the preclinical activity of this compound, focusing on its efficacy against the C797S mutation.

Mechanism of Action

Unlike irreversible third-generation TKIs that form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR, this compound is a reversible inhibitor.[3][5] This distinction is crucial for its activity against the C797S mutation. The substitution of cysteine with serine at position 797 prevents the formation of a covalent bond, leading to resistance to irreversible inhibitors.[1] As a reversible inhibitor, this compound's binding is not dependent on this cysteine residue, allowing it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.[5]

Preclinical Activity of this compound

Preclinical studies have demonstrated the potent and selective activity of this compound against a range of EGFR mutations, including exon 20 insertions and classical activating mutations, while also retaining potency against C797S-mediated resistance.[3][4]

In Vitro Activity

The in vitro inhibitory activity of this compound was evaluated in biochemical and cellular assays against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EGFR MutationCell LineIC50 (nM)
Exon 20 Insertions
ex20ins ASVBa/F315.3[4]
ex20ins SVDBa/F311.1[4]
ex20ins NPHBa/F367.9[4]
Classical & Resistance Mutations
ex19delBa/F30.6[4]
ex19del/C797SBa/F30.3[4]
ex19del/T790MBa/F354.3[4]
ex19del/T790M/C797SBa/F3120[4]
Wild-Type
EGFRwtBa/F3273[4]

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutations.

The data indicates that this compound is highly potent against exon 19 deletions, even in the presence of the C797S mutation, with an IC50 of 0.3 nM.[4] Importantly, the compound retains significant activity against the triple mutation ex19del/T790M/C797S with an IC50 of 120 nM.[4] Furthermore, this compound demonstrates selectivity for mutant EGFR over wild-type (WT) EGFR, with an IC50 of 273 nM for EGFRwt in Ba/F3 cells, suggesting a favorable therapeutic window.[3][4]

In Vivo Efficacy

The anti-tumor efficacy of this compound has been demonstrated in in vivo xenograft models.

Model TypeEGFR MutationTreatmentOutcome
NSCLC Patient-Derived XenograftEGFRex20ins100 mg/kg p.o. daily for 28 daysStrong tumor growth inhibition[4]
Cell Line-Derived Xenograft (PC9)EGFR ex19delNot specifiedAntitumor efficacy[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Treatment with this compound resulted in strong tumor growth inhibition in two non-small cell lung cancer (NSCLC) patient-derived xenograft models carrying EGFR exon 20 insertion mutations.[4] The compound also showed antitumor efficacy in mice bearing PC9 lung cancer cells with EGFR exon 19 deletion mutations, and the treatment was well tolerated.[4] These in vivo studies support the potential of this compound for treating NSCLC with various EGFR mutations.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation C797S C797S Mutation (Resistance to Irreversible TKIs) Osimertinib Osimertinib (Irreversible TKI) Osimertinib->EGFR X (Blocked by C797S)

Caption: EGFR signaling pathway with C797S mutation.

BAY_2476568_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_mut EGFR (with C797S Mutation) Downstream Downstream Signaling (RAS/RAF/MEK/ERK & PI3K/AKT/mTOR) EGFR_mut->Downstream P Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Downstream->Proliferation Blocked BAY2476568 This compound (Reversible TKI) BAY2476568->EGFR_mut Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Activity) Cellular Cell-Based Assays (Proliferation, Phosphorylation) Biochemical->Cellular Determine IC50 Xenograft Xenograft Models (PDX, CDX) Cellular->Xenograft Lead Candidate Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy Assess Anti-Tumor Activity

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

The preclinical evaluation of this compound involved a series of standard in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Kinase and Cellular Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutants and wild-type EGFR.

  • Cell Lines:

    • Ba/F3 cells engineered to express various human EGFR mutations (ex20ins ASV, ex20ins SVD, ex20ins NPH, ex19del, ex19del/C797S, ex19del/T790M, ex19del/T790M/C797S) and wild-type EGFR.[4]

    • SCCNC4EGFRex20insSVD cells for cytotoxicity and phosphorylation assays.[4]

    • A431 and NCI-H2073 cells as EGFRwt expressing controls.[4]

  • Methodology:

    • Biochemical Assay: A standard kinase assay was used to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR variants.[4]

    • Cell Proliferation/Viability Assay: Ba/F3 cells were seeded in 96-well plates and treated with serial dilutions of this compound. Cell viability was assessed after a 72-hour incubation period using a standard method like the MTT or CellTiter-Glo assay to determine the IC50 values.

    • Phosphorylation Assay: SCCNC4EGFRex20insSVD, A431, and NCI-H2073 cells were treated with this compound. Cell lysates were collected, and Western blotting was performed to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR to assess the inhibition of EGFR signaling.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Animal Models:

    • Mice bearing patient-derived xenografts (PDX) of NSCLC with EGFR exon 20 insertion mutations.[4]

    • Mice bearing subcutaneous tumors derived from PC9 human NSCLC cells (harboring EGFR ex19del).[4]

  • Methodology:

    • Tumor cells or fragments were implanted subcutaneously into immunocompromised mice.

    • Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.

    • This compound was administered orally at a dose of 100 mg/kg daily for 28 days in the PDX models.[4]

    • Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

    • At the end of the study, tumors were excised for further analysis, such as pharmacodynamic studies.

Conclusion

This compound is a potent and selective reversible EGFR inhibitor with a promising preclinical profile. Its ability to effectively inhibit EGFR, particularly in the presence of the C797S resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The strong in vitro activity against various EGFR mutations, including the challenging triple mutation ex19del/T790M/C797S, and the significant tumor growth inhibition observed in in vivo models, highlight the potential of this compound as a valuable therapeutic agent for patients who have developed resistance to third-generation EGFR TKIs. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into clinical benefits for patients with EGFR-mutated NSCLC.

References

Unveiling BAY 2476568: A Preclinical Deep Dive into a Novel EGFR Inhibitor for NSCLC with Exon 20 Insertions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for BAY 2476568, a novel, potent, and selective reversible inhibitor of the epidermal growth factor receptor (EGFR). The data presented herein showcases its significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations, a patient population with high unmet medical need. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Executive Summary

This compound has demonstrated compelling preclinical activity and selectivity for EGFR ex20ins mutations, which are notoriously resistant to conventional EGFR tyrosine kinase inhibitors (TKIs). In both biochemical and cell-based assays, this compound potently inhibits various EGFR ex20ins variants while exhibiting significantly less activity against wild-type (WT) EGFR, suggesting a favorable therapeutic window. Furthermore, the compound shows efficacy against other clinically relevant EGFR mutations, including acquired resistance mutations like C797S. In vivo studies using patient-derived xenograft (PDX) models of NSCLC with EGFR ex20ins mutations have confirmed its potent anti-tumor activity. This guide will detail the quantitative preclinical data, outline the experimental methodologies employed, and visualize the key mechanisms and workflows.

In Vitro Efficacy and Selectivity

This compound has been rigorously evaluated in a panel of biochemical and cellular assays to determine its potency and selectivity against various EGFR mutations.

Biochemical Kinase Inhibition

The inhibitory activity of this compound was assessed against the kinase activity of several EGFR ex20ins variants.

EGFR VariantIC50 (nM)
ex20ins ASV< 0.2[1]
ex20ins SVD< 0.2[1]
ex20ins NPH< 0.2[1]
ex20ins NPG0.11[2]

Table 1: Biochemical IC50 values of this compound against EGFR exon 20 insertion variants.

Cellular Proliferation Inhibition

The anti-proliferative effects of this compound were determined in Ba/F3 cells, a murine pro-B cell line that is dependent on the expression of a constitutively active kinase for survival and proliferation.

Ba/F3 Cell Line expressingIC50 (nM)
EGFR ex20ins ASV15.3[1]
EGFR ex20ins SVD11.1[1]
EGFR ex20ins NPH67.9[1]
Wild-Type EGFR273[1]

Table 2: Cellular IC50 values of this compound in Ba/F3 cells expressing various EGFR constructs. The data highlights a 20-fold selectivity for EGFR insertion mutations over wild-type EGFR in this model system.[3]

Activity Against Other EGFR Mutations

This compound also demonstrated potent activity against other clinically significant EGFR mutations, including those that confer resistance to other EGFR TKIs.

Ba/F3 Cell Line expressingIC50 (nM)
ex19del0.6[1]
ex19del/C797S0.3[1]
ex19del/T790M54.3[1]
ex19del/T790M/C797S120[1]

Table 3: Cellular IC50 values of this compound in Ba/F3 cells expressing common and resistant EGFR mutations.

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of NSCLC harboring EGFR ex20ins mutations.

ModelTreatmentOutcome
NSCLC PDX with EGFRex20ins (Model 1)This compound (100 mg/kg p.o. daily for 28 days)Strong tumor growth inhibition[1]
NSCLC PDX with EGFRex20ins (Model 2)This compound (100 mg/kg p.o. daily for 28 days)Strong tumor growth inhibition[1]
PC9 lung cancer cells (EGFR ex19del)Not SpecifiedAntitumor efficacy[1]

Table 4: Summary of in vivo anti-tumor activity of this compound.

Mechanism of Action: Downstream Signaling Inhibition

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of EGFR and subsequently blocking downstream signaling pathways critical for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ex20ins RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BAY2476568 This compound BAY2476568->EGFR Inhibits Autophosphorylation

Mechanism of Action of this compound.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound have not been publicly disclosed, this section provides generalized methodologies for the key experiments cited, based on standard practices in the field.

Ba/F3 Cell Proliferation Assay

This assay is commonly used to determine the potency of kinase inhibitors against specific oncogenic driver mutations.

BaF3_Assay_Workflow start Ba/F3 cells expressing EGFR variant seed Seed cells in 96-well plates start->seed treat Add serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->reagent read Measure luminescence reagent->read analyze Calculate IC50 values read->analyze PDX_Model_Workflow start Patient tumor tissue (EGFR ex20ins) implant Implant tumor fragments subcutaneously into immunocompromised mice start->implant growth Monitor tumor growth implant->growth randomize Randomize mice into treatment and control groups growth->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume periodically treat->measure endpoint Analyze tumor growth inhibition at study endpoint measure->endpoint

References

The Discovery and Development of BAY 2476568: A Novel Inhibitor of EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

BAY 2476568 has emerged as a potent and selective, reversible inhibitor targeting epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations, a challenging driver of non-small cell lung cancer (NSCLC). This document provides an in-depth technical guide on the discovery and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying scientific rationale.

Introduction

Mutations in the EGFR gene are well-established oncogenic drivers in NSCLC. While effective tyrosine kinase inhibitors (TKIs) exist for common EGFR mutations like exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have historically been resistant to these therapies. This compound was developed to address this unmet medical need. It is a highly potent and selective small molecule designed to inhibit EGFR ex20ins mutants while sparing the wild-type (WT) form of the receptor, aiming for a wider therapeutic window and reduced toxicity.

Preclinical data for this compound were notably presented at the American Association for Cancer Research (AACR) Annual Meeting in 2021, showcasing its promising profile. This compound has demonstrated significant activity against various EGFR ex20ins variants, as well as classical activating mutations and the C797S resistance mutation that can arise after treatment with third-generation TKIs like osimertinib.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through a series of biochemical and cell-based assays. The following tables summarize the key inhibitory activities and in vivo anti-tumor effects.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Variants

TargetAssay TypeIC50 (nM)
EGFR ex20ins ASVBiochemical< 0.2
EGFR ex20ins SVDBiochemical< 0.2
EGFR ex20ins NPHBiochemical< 0.2
EGFR ex20ins ASVBa/F3 Cells15.3
EGFR ex20ins SVDBa/F3 Cells11.1
EGFR ex20ins NPHBa/F3 Cells67.9
EGFR WTBa/F3 Cells273
EGFR ex19delBa/F3 Cells0.6
EGFR ex19del/C797SBa/F3 Cells0.3
EGFR ex19del/T790MBa/F3 Cells54.3
EGFR ex19del/T790M/C797SBa/F3 Cells120

Data sourced from preclinical results presented for BAY-2476568.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeEGFR MutationDosageOutcome
Patient-Derived Xenograft (PDX)ex20ins100 mg/kg p.o. daily for 28 daysStrong tumor growth inhibition
Cell Line-Derived Xenograft (PC9)ex19delNot specifiedAntitumor efficacy

Data sourced from preclinical results presented for BAY-2476568.[1]

Key Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical evaluation of this compound.

In Vitro EGFR Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

  • Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is used to quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

  • Procedure:

    • Recombinant human EGFR kinase domains (wild-type and various mutant forms) are diluted in a kinase assay buffer.

    • A master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP is prepared.

    • Serial dilutions of this compound (or DMSO as a control) are added to the wells of a 96-well plate.

    • The kinase reaction is initiated by adding the EGFR enzyme to the wells containing the substrate/ATP mix and the inhibitor.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • A reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A detection reagent is then added to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase reaction.

    • Luminescence is measured using a plate-reading luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the activity of specific EGFR mutations for their growth and survival.

  • Principle: Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival. When transfected to express a constitutively active kinase like a mutant EGFR, they can proliferate in the absence of IL-3. Inhibition of the mutant EGFR by a drug will lead to a decrease in cell viability and proliferation.

  • Procedure:

    • Ba/F3 cells stably expressing various EGFR mutations (e.g., ex20ins ASV, SVD, NPH, and WT) are cultured in appropriate media without IL-3.

    • Cells are seeded into 96-well plates.

    • Serial dilutions of this compound are added to the wells, and the plates are incubated for a period of 72 hours.

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured, and the results are used to determine the IC50 values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy and tolerability of a drug candidate in a living organism.

  • Principle: Human NSCLC cells or patient-derived tumor tissue fragments are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Procedure:

    • Model Establishment:

      • Cell Line-Derived Xenografts (CDX): Human NSCLC cell lines (e.g., PC9 with EGFR ex19del) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or Balb/c nude).

      • Patient-Derived Xenografts (PDX): Tumor tissue from NSCLC patients with specific EGFR mutations (e.g., ex20ins) is surgically implanted subcutaneously into immunodeficient mice.

    • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control (vehicle) groups. This compound is administered orally at a specified dose and schedule (e.g., 100 mg/kg daily).

    • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

    • Endpoint: The study is concluded after a defined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

    • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., skin) may be collected to analyze the levels of phosphorylated EGFR and downstream signaling proteins (e.g., phospho-Erk) to confirm target engagement.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR (ex20ins Mutant) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT BAY2476568 This compound BAY2476568->EGFR Inhibition Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: EGFR ex20ins signaling and inhibition by this compound.

Preclinical Discovery and Development Workflow for this compound

Drug_Discovery_Workflow cluster_preclinical Preclinical Evaluation Target_ID Target Identification (EGFR ex20ins) Lead_Gen Lead Generation (Small Molecule Library Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Biochemical_Assay In Vitro Biochemical Assays Lead_Opt->Biochemical_Assay Cell_Assay Cell-Based Proliferation Assays Biochemical_Assay->Cell_Assay In_Vivo In Vivo Xenograft Models Cell_Assay->In_Vivo Tox_PK Toxicology & Pharmacokinetics In_Vivo->Tox_PK IND Investigational New Drug (IND) Application Tox_PK->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A representative preclinical workflow for this compound.

Conclusion

This compound is a promising, potent, and selective reversible inhibitor of EGFR exon 20 insertion mutations. Preclinical data have demonstrated its ability to effectively inhibit various ex20ins mutants with a significant selectivity window over wild-type EGFR.[2] Furthermore, its activity against other clinically relevant EGFR mutations, including the C797S resistance mutation, suggests a potential for broader application in the treatment of EGFR-mutant NSCLC. The in vivo studies have corroborated the in vitro findings, showing significant anti-tumor efficacy in xenograft models.[1][2] The comprehensive preclinical data package supports the continued development of this compound as a potential therapeutic option for patients with NSCLC harboring EGFR exon 20 insertions.

References

An In-depth Technical Guide to BAY 2476568: A Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) targeting exon 20 insertion mutations.

Core Compound Details

Chemical Structure

Systematic Name: N-(5-((4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

SMILES: CN(CC--INVALID-LINK--(C)C)c1cc(c(OC)cc1NC(=O)C=C)N/C=N/c2nc(sc2)Nc3ccc(F)c(Cl)c3

Chemical Formula: C26H31ClFN7O2S

(Image of the chemical structure of this compound)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C26H31ClFN7O2S
Molecular Weight 576.1 g/mol
LogP 4.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 9
Water Solubility Data not publicly available
CAS Number 2415668-33-3

Pharmacological Properties and Mechanism of Action

This compound is a reversible, potent, and selective inhibitor of EGFR, with notable activity against EGFR exon 20 insertion (ex20ins) mutations.[1][2] These mutations are a significant challenge in the treatment of non-small cell lung cancer (NSCLC) as they often confer resistance to standard EGFR tyrosine kinase inhibitors (TKIs).

In Vitro Potency and Selectivity

Biochemical and cellular assays have demonstrated the potent inhibitory activity of this compound against various EGFR mutations. The tables below summarize the reported IC50 values.

Table 2.1: Biochemical Assay - IC50 Values [1]

EGFR VariantIC50 (nM)
ex20ins ASV< 0.2
ex20ins SVD< 0.2
ex20ins NPH< 0.2

Table 2.2: Cellular Assay (Ba/F3 Cells) - IC50 Values [1]

EGFR VariantIC50 (nM)
ex20ins ASV15.3
ex20ins SVD11.1
ex20ins NPH67.9
EGFRwt273

Table 2.3: Activity Against Other EGFR Mutations (Ba/F3 Cells) - IC50 Values [1]

EGFR VariantIC50 (nM)
ex19del0.6
ex19del/C797S0.3
ex19del/T790M54.3
ex19del/T790M/C797S120

These data highlight the high potency of this compound against EGFR ex20ins mutations and its selectivity over wild-type (WT) EGFR.[1][2] The compound also retains activity against other clinically relevant EGFR mutations, including the C797S resistance mutation.[1]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the kinase activity of mutant EGFR. This leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. Specifically, treatment with this compound has been shown to decrease the phosphorylation of EGFR, as well as the downstream effectors ERK1/2 and Akt.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BAY2476568 This compound BAY2476568->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of EGFR Signaling by this compound

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of NSCLC harboring EGFR ex20ins mutations. Oral administration of this compound at a dose of 100 mg/kg daily for 28 days resulted in significant tumor growth inhibition.[1] The treatment was also well-tolerated in these preclinical models.[1]

Experimental Protocols

Cell-Based Proliferation Assay (Ba/F3 Cells)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations.

Methodology:

  • Cell Culture: Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and interleukin-3 (IL-3), which is essential for the survival of the parental cell line.

  • Transfection: Ba/F3 cells are stably transfected with plasmids encoding either wild-type EGFR or various EGFR mutants (e.g., ex20ins ASV, ex20ins SVD, ex19del). Successful transfection allows the cells to proliferate in the absence of IL-3, driven by the activity of the expressed EGFR variant.

  • Assay Setup: Transfected Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

BaF3_Assay_Workflow start Start culture Culture Ba/F3 Cells (with IL-3) start->culture transfect Transfect with EGFR Constructs culture->transfect select Select in IL-3 Free Medium transfect->select seed Seed Cells in 96-well Plates select->seed treat Treat with this compound (72 hours) seed->treat measure Measure Cell Viability (e.g., CellTiter-Glo) treat->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Workflow for Ba/F3 Cell Proliferation Assay
Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Model Establishment: Tumor fragments from NSCLC patients with confirmed EGFR ex20ins mutations are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or similar strains).

  • Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion.

  • Treatment: When the tumors in the experimental cohort reach the target volume, mice are randomized into treatment and vehicle control groups. This compound is administered orally at the specified dose and schedule (e.g., 100 mg/kg, daily).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Endpoint: The study is concluded after a predetermined duration (e.g., 28 days) or when tumors in the control group reach a maximum allowed size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate statistical tests.

PDX_Model_Workflow start Start implant Implant Patient Tumor Fragments into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth passage Passage and Expand Tumor Xenografts monitor_growth->passage randomize Randomize Mice into Treatment Groups passage->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume and Body Weight treat->measure analyze Analyze Tumor Growth Inhibition measure->analyze end End analyze->end

Workflow for Patient-Derived Xenograft Study

Synthesis

Detailed information regarding the synthetic route for this compound is proprietary and not publicly available. However, the synthesis of similar substituted pyrimidine (B1678525) derivatives as EGFR inhibitors often involves multi-step reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations.

Conclusion

This compound is a promising preclinical candidate for the treatment of NSCLC harboring EGFR exon 20 insertion mutations. Its high potency, selectivity over wild-type EGFR, and activity against other resistance mutations warrant further investigation and clinical development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this novel therapeutic agent.

References

An In-depth Technical Guide on BAY 2476568 for EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly exon 19 deletions (ex19del) and the L858R point mutation in exon 21, are key oncogenic drivers in a significant subset of non-small cell lung cancer (NSCLC) cases[1][2]. While tyrosine kinase inhibitors (TKIs) targeting these mutations have transformed patient outcomes, the emergence of resistance necessitates the development of novel therapeutic agents. This document provides a comprehensive technical overview of BAY 2476568, a potent, selective, and reversible EGFR inhibitor. Preclinical data demonstrates its high potency against classical activating mutations like ex19del and L858R, as well as its activity against certain resistance mutations, positioning it as a promising candidate for further investigation. This guide details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Landscape of EGFR Mutations in NSCLC

Activating mutations in the EGFR gene are present in approximately 10-20% of Caucasian and up to 50% of Asian patients with NSCLC[1]. The two most common, or "classical," mutations are exon 19 deletions and the L858R substitution, which together account for about 85-90% of all EGFR mutations[1][2]. These mutations lead to constitutive activation of the EGFR tyrosine kinase domain, promoting downstream signaling pathways that drive cell proliferation and survival.

First, second, and third-generation EGFR TKIs have been developed to target these mutations, with varying mechanisms and efficacy profiles[3][4]. However, challenges remain, including intrinsic or acquired resistance, often mediated by secondary mutations like T790M or C797S[5][6]. This compound is a reversible inhibitor that has demonstrated potent activity against classical EGFR mutations and has retained potency in the presence of the C797S resistance mutation[5][6].

Mechanism of Action of this compound

This compound is a potent and selective, reversible inhibitor of the EGFR tyrosine kinase[5][6]. Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, reversible inhibitors like this compound compete with ATP for binding to the kinase domain. Preclinical studies indicate that this compound exhibits selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is a critical attribute for minimizing off-target toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibition[5][6]. Its activity against the C797S mutation, which confers resistance to irreversible inhibitors like osimertinib, suggests a distinct binding mode and a potential role in later lines of therapy[5][6].

cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (ex19del / L858R) EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation BAY2476568 This compound BAY2476568->EGFR Inhibits ATP ATP ATP->EGFR PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cluster_evidence Preclinical Evidence problem Problem: NSCLC with activating EGFR mutations (ex19del, L858R) and acquired resistance strategy Therapeutic Strategy: Develop a potent and selective EGFR inhibitor with activity against resistance mutations problem->strategy Leads to candidate Candidate Molecule: This compound (Reversible EGFR TKI) strategy->candidate Identifies invitro In Vitro Potency: - Low nM IC50 vs ex19del - Activity vs C797S - Selective over WT EGFR candidate->invitro Supported by invivo In Vivo Efficacy: - Tumor growth inhibition in ex19del xenograft models - Well-tolerated candidate->invivo Supported by conclusion Conclusion: This compound is a promising candidate for clinical development in EGFR-mutant NSCLC invitro->conclusion Justifies invivo->conclusion Justifies start Start implant Implant EGFR-mutant NSCLC cells into immunodeficient mice start->implant monitor1 Monitor tumor growth until volume reaches 100-150 mm³ implant->monitor1 randomize Randomize mice into Vehicle and this compound treatment groups monitor1->randomize treat Administer daily treatment (e.g., oral gavage) for 21-28 days randomize->treat monitor2 Measure tumor volume and body weight every 2-3 days treat->monitor2 monitor2->treat Repeat endpoint End of Study: Euthanize mice, excise and weigh tumors monitor2->endpoint At study completion analysis Data Analysis: Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

References

Structural Basis for the Selectivity of BAY 2476568: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for the selectivity of BAY 2476568, a potent and reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) variants containing exon 20 insertions (Exon20ins). This document collates key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the EGFR gene are well-established drivers of non-small cell lung cancer (NSCLC). While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring insertions in exon 20 have proven largely resistant to these therapies.[2]

This compound has emerged as a promising therapeutic agent that demonstrates high potency and selectivity for EGFR Exon20ins mutants over wild-type (WT) EGFR.[3][4] Understanding the structural underpinnings of this selectivity is paramount for the rational design of next-generation inhibitors and for optimizing clinical strategies.

The Structural Landscape of EGFR Exon 20 Insertions

Unlike sensitizing mutations that directly alter the ATP-binding pocket, exon 20 insertions typically occur in the loop following the C-helix of the kinase domain.[2][3] Crystallographic studies of an EGFR Exon20ins mutant (D770_N771insNPG) have revealed that the ATP-binding pocket remains largely unaltered compared to WT EGFR.[2] This finding suggests that the mechanism of resistance to traditional TKIs and the sensitivity to selective inhibitors like this compound is not due to direct steric hindrance within the active site.

Molecular dynamics simulations have provided further insight, indicating that exon 20 insertions stabilize the active conformation of the EGFR kinase.[5][6] This is achieved through increased interactions that stabilize the αC helix and preserve the catalytically important Lys745-Glu762 salt bridge.[5][6] The insertions may also disrupt interactions that are crucial for maintaining the inactive "αC-out" conformation, thereby promoting a shift towards the active state.[5] It is this specific, stabilized active conformation of the Exon20ins mutants that likely presents a unique therapeutic window for selective inhibitors like this compound.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of EGFR Variants by this compound
EGFR VariantIC₅₀ (nM)Reference(s)
WT>1000[7]
Exon20ins ASV0.09[7][8]
Exon20ins SVD0.21[7][8]
Exon20ins NPG0.11[7][8]
L858R28.3[7]
Ex19del0.6[4]
Ex19del/T790M54.3[4]
Ex19del/C797S0.3[4]
Ex19del/T790M/C797S120[4]
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells
Ba/F3 Cell Line ExpressingIC₅₀ (nM)Reference(s)
WT EGFR128[7]
EGFR Exon20ins ASV24[7]
EGFR Exon20ins SVD20[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase.[8]

Materials:

  • Purified recombinant EGFR kinase domains (WT and mutants)

  • HTRF KinEASE-TK assay kit (Cisbio) containing TK Substrate-biotin and Streptavidin-XL665

  • Europium-labeled anti-phosphotyrosine antibody (anti-pY-Eu3+ cryptate)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 5 mM MgCl₂, 5 mM MnCl₂)

  • This compound stock solution (in DMSO)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense the inhibitor dilutions into the 384-well plates.

  • Add the EGFR enzyme and TK Substrate-biotin solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA, Streptavidin-XL665, and anti-pY-Eu3+ cryptate.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC₅₀ values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[1]

Materials:

  • Ba/F3 cells engineered to express WT or mutant EGFR

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the Ba/F3 cells in 96-well plates at a predetermined density.

  • Allow the cells to attach and resume growth overnight.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Treat the cells with the inhibitor dilutions and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC₅₀ values.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways, experimental workflows, and the proposed structural basis for this compound selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR BAY2476568 This compound BAY2476568->EGFR

EGFR Signaling Pathway and Inhibition by this compound.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - EGFR Enzyme - Substrate - ATP - this compound Dilutions start->prepare_reagents dispense_inhibitor Dispense this compound into 384-well plate prepare_reagents->dispense_inhibitor add_enzyme_substrate Add Enzyme and Substrate dispense_inhibitor->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubate_reaction Incubate at Room Temp initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Add Detection Reagents incubate_reaction->stop_reaction read_plate Read HTRF Signal stop_reaction->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end Structural_Selectivity_Hypothesis cluster_wt Wild-Type EGFR cluster_exon20ins EGFR Exon20ins Mutant wt_inactive Inactive Conformation wt_active Active Conformation wt_inactive->wt_active Ligand Binding exon20_stabilized_active Stabilized Active Conformation inhibitor This compound inhibitor->wt_active Low Affinity Binding inhibitor->exon20_stabilized_active High Affinity Binding

References

Methodological & Application

Application Notes: In Vitro Profiling of BAY 2476568, a Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BAY 2476568 is a potent, reversible, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with pronounced activity against EGFR variants harboring exon 20 insertion (ex20ins) mutations.[1] These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3] this compound demonstrates high selectivity for mutant EGFR over wild-type (WT) EGFR, providing a promising therapeutic window.[1][2] Its mechanism of action involves the inhibition of EGFR kinase activity, which subsequently blocks downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, that are crucial for cell proliferation and survival.[2][4]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including biochemical kinase assays, cell-based proliferation and apoptosis assays, and western blotting for target engagement.

EGFR Signaling Pathway Inhibition by this compound

The diagram below illustrates the canonical EGFR signaling pathway and the inhibitory action of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound directly inhibits the EGFR kinase domain, preventing this signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BAY2476568 This compound BAY2476568->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory point of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical IC50 Values for this compound Against EGFR Kinase Activity

EGFR Variant IC50 (nM)
exon20 insASV 0.09[4]
exon20 insSVD 0.21[4]
exon20 insNPG 0.11[4]
L858R 28.3[4]

| Wild-Type (WT) | >1000[4] |

Table 2: Anti-proliferative IC50 Values for this compound in Ba/F3 Cells

Ba/F3 Cell Line Expressing Incubation Time IC50 (nM)
EGFR exon20 insASV 72 h 15.3[1], 24[4]
EGFR exon20 insSVD 72 h 11.1[1], 20[4]
EGFR exon20 insNPH 72 h 67.9[1]
EGFR ex19del 72 h 0.6[1]
EGFR ex19del/C797S 72 h 0.3[1]
EGFR ex19del/T790M 72 h 54.3[1]
EGFR ex19del/T790M/C797S 72 h 120[1]

| EGFR Wild-Type (WT) | 72 h | 273[1], 128[4] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR protein variants. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add inhibitor solution to 384-well plate prep_inhibitor->add_inhibitor add_kinase Add recombinant EGFR (mutant or WT) add_inhibitor->add_kinase start_reaction Add Substrate/ATP mix to start reaction add_kinase->start_reaction prep_substrate Prepare Substrate/ATP mix prep_substrate->start_reaction incubate_reaction Incubate at RT (e.g., 60-120 min) start_reaction->incubate_reaction stop_reaction Add Detection Reagent (e.g., ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_detection Incubate at RT (e.g., 30-40 min) stop_reaction->incubate_detection read_plate Read luminescence signal incubate_detection->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute this series in the appropriate kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5][6]

  • Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to triplicate wells of a 384-well assay plate.[7]

  • Kinase Reaction:

    • Add 2.5 µL of recombinant EGFR enzyme (e.g., CDK9/CycT1 as a reference kinase system) in kinase reaction buffer to each well.[7]

    • To initiate the reaction, add 5 µL of a solution containing the peptide substrate and ATP at 2x the final desired concentration.[7]

  • Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.[8]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for another 30 minutes at room temperature in the dark.[8]

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines, particularly those engineered to express specific EGFR mutations (e.g., Ba/F3 cells). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP as an indicator of metabolically active cells.[9][10]

Proliferation_Assay_Workflow start Start seed_cells Seed cells (e.g., Ba/F3) in a 96-well plate start->seed_cells incubate_adhesion Incubate for 24h (for adherent cells) seed_cells->incubate_adhesion add_compound Add serial dilutions of This compound incubate_adhesion->add_compound incubate_treatment Incubate for 72 hours add_compound->incubate_treatment equilibrate_plate Equilibrate plate to room temperature incubate_treatment->equilibrate_plate add_reagent Add CellTiter-Glo® Reagent equilibrate_plate->add_reagent mix_plate Mix on orbital shaker (2 min) add_reagent->mix_plate incubate_reagent Incubate at RT (10 min) mix_plate->incubate_reagent read_plate Read luminescence incubate_reagent->read_plate analyze Calculate % viability and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell proliferation assay using CellTiter-Glo®.

Methodology:

  • Cell Plating: Harvest and count cells (e.g., Ba/F3 expressing EGFR ex20ins). Seed 1,000 to 100,000 cells per well in 100 µL of culture medium into a 96-well plate. The optimal seeding density should be determined empirically for each cell line.[11]

  • Cell Culture: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and resume growth.[12]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells with the compound for 72 hours.[4][10]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.[10]

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the anti-proliferative IC50 value.

Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on staining with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, a characteristic of late apoptosis and necrosis.[13][14]

Apoptosis_Assay_Workflow start Start seed_treat Seed and treat cells with this compound (24-48h) start->seed_treat harvest_cells Harvest floating and adherent cells seed_treat->harvest_cells wash_cells Wash cells twice with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Annexin V Binding Buffer wash_cells->resuspend stain_cells Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain_cells incubate Incubate for 20 min at RT in the dark stain_cells->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze immediately by flow cytometry add_buffer->analyze end End analyze->end

Caption: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the desired concentration of this compound for 24-48 hours.[13][14]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells (by trypsinization). Combine them and centrifuge (e.g., 670 x g for 5 min).[13][14]

  • Washing: Wash the cell pellet twice with cold, sterile PBS, centrifuging after each wash.[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.[13]

    • Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[13]

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols: Determination of BAY 2476568 IC50 in Ba/F3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 is a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion mutations.[1][2] These mutations are known drivers in non-small cell lung cancer (NSCLC) and often confer resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely used model system in cancer research.[5] When transfected with a constitutively active oncogene like a mutated EGFR, Ba/F3 cells become IL-3 independent, and their proliferation becomes dependent on the activity of the introduced oncogene.[5] This makes them an ideal model for assessing the potency of targeted inhibitors like this compound.

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in Ba/F3 cells engineered to express EGFR exon 20 insertion mutations.

Mechanism of Action and Signaling Pathway

This compound selectively targets EGFR with exon 20 insertion variants, showing significantly less activity against wild-type (WT) EGFR.[1][2] Upon binding to the ATP-binding pocket of the mutated EGFR kinase domain, this compound inhibits its autophosphorylation. This blockade prevents the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][4] In Ba/F3 cells expressing EGFR exon 20 insertion mutants, this compound has been shown to inhibit the phosphorylation of EGFR at tyrosine 1068 (Y1068) and subsequently reduce the phosphorylation of ERK1/2 and Akt at serine 473 (S473).[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF Cytoplasm cluster_PI3K_AKT Cytoplasm EGFR EGFR Exon 20 Insertion Mutant RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation BAY2476568 This compound BAY2476568->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and this compound inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified both in biochemical kinase assays and in cell-based proliferation assays using Ba/F3 cells. The data highlights the compound's high potency and selectivity for EGFR exon 20 insertion mutants over wild-type EGFR.

Assay TypeCell Line / TargetIC50 (nM)
Kinase Activity EGFR insASV0.09[1]
EGFR insSVD0.21[1]
EGFR insNPG0.11[1]
EGFR L858R28.3[1]
Wild-Type EGFR>1000[1]
Anti-proliferative Activity Ba/F3-EGFR insASV24[1]
(72h treatment)Ba/F3-EGFR insSVD20[1]
Ba/F3-WT EGFR128[1]

Experimental Protocols

Cell Culture and Maintenance of Ba/F3 Cells

This protocol describes the maintenance of both the parental IL-3-dependent Ba/F3 cell line and the IL-3-independent Ba/F3 lines stably expressing EGFR exon 20 insertion mutations.

Materials:

  • Ba/F3 parental cells

  • Ba/F3 cells stably transfected with EGFR exon 20 insertion mutants (e.g., insASV, insSVD)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant murine IL-3 (for parental cells)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Medium Preparation:

    • Parental Ba/F3 Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5-10 ng/mL of murine IL-3.

    • Transfected Ba/F3 Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Routine Culture:

    • Culture cells in suspension in T-25 or T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • Split the cells every 2-3 days by diluting the cell suspension with fresh growth medium.

  • Cell Counting: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue. Count viable (unstained) cells using a hemocytometer or automated cell counter to determine cell density and viability.

IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the anti-proliferative IC50 of this compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.

Materials:

  • Ba/F3 cells expressing EGFR exon 20 insertion mutants

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Growth medium (without IL-3 for transfected cells)

  • White, flat-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Harvest 1. Harvest & Count Ba/F3 Cells Cell_Seeding 3. Seed Cells into 96-well Plate Cell_Harvest->Cell_Seeding Drug_Dilution 2. Prepare Serial Dilutions of this compound Drug_Addition 4. Add Drug Dilutions to Wells Drug_Dilution->Drug_Addition Cell_Seeding->Drug_Addition Incubation 5. Incubate for 72 hours at 37°C, 5% CO2 Drug_Addition->Incubation CTG_Addition 6. Add CellTiter-Glo® Reagent Incubation->CTG_Addition Luminescence_Reading 7. Measure Luminescence CTG_Addition->Luminescence_Reading Data_Analysis 8. Plot Dose-Response Curve & Calculate IC50 Luminescence_Reading->Data_Analysis

Caption: Experimental workflow for IC50 determination.
  • Cell Seeding:

    • Harvest log-phase Ba/F3 cells and perform a cell count.

    • Resuspend the cells in fresh growth medium to a final concentration that will result in 2,000-5,000 cells per well in a 50 µL volume.

    • Dispense 50 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (background control).

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in growth medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).

    • Add 50 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 100 µL. Add 50 µL of medium with the same DMSO concentration to the control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all other readings.

    • Normalize the data by setting the average luminescence of the "cells only" (DMSO control) wells to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

The Ba/F3 cellular system provides a robust and reliable platform for evaluating the potency and selectivity of targeted inhibitors like this compound. The protocols outlined here offer a standardized method for determining the IC50 of this compound, a critical parameter in its preclinical characterization. The high potency of this compound against Ba/F3 cells expressing EGFR exon 20 insertion mutations underscores its therapeutic potential for NSCLC patients harboring these specific genetic alterations.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following Treatment with BAY 2476568

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of EGFR signaling, often through mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).

BAY 2476568 is a potent and selective, reversible inhibitor of EGFR, with notable activity against EGFR variants harboring exon 20 insertion mutations. These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs). This compound effectively suppresses EGFR autophosphorylation, thereby inhibiting downstream signaling pathways and impeding cancer cell proliferation. Specifically, this compound has been demonstrated to decrease the phosphorylation of EGFR at tyrosine residue 1068 (p-EGFR Tyr1068).

Western blotting is a fundamental and widely used technique to assess the efficacy of EGFR inhibitors like this compound. By detecting the levels of phosphorylated EGFR (p-EGFR), researchers can quantify the inhibitory effect of the compound on EGFR activation. This document provides a detailed protocol for the treatment of cancer cell lines with this compound and the subsequent detection of p-EGFR (Tyr1068) levels by Western blot analysis.

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR (Tyr1068) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Ras Ras Grb2->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf pAkt p-Akt Akt->pAkt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Differentiation pAkt->Proliferation pMEK p-MEK MEK->pMEK ERK ERK pERK p-ERK ERK->pERK pMEK->ERK pERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds BAY2476568 This compound BAY2476568->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection:

    • For a positive control for this compound efficacy, use a cell line known to harbor an EGFR exon 20 insertion mutation, such as NCI-H1975 (while not an exon 20 insertion, it is a well-characterized EGFR mutant line sensitive to some inhibitors) or engineered Ba/F3 cells expressing specific EGFR exon 20 insertion mutations. Patient-derived cell lines such as BID007 (EGFR-A763_Y764insFQEA) or BID019 (EGFR-N771_H772insH) are also suitable if available.

    • For a negative control, a cell line with wild-type EGFR, such as A431, can be used.

  • Cell Seeding:

    • Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.

  • Serum Starvation (Optional but Recommended):

    • Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours. This step helps to reduce the basal level of EGFR phosphorylation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in serum-free medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments. A common treatment concentration is 100 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

    • Incubate the cells with the inhibitor for a predetermined duration. A 6-hour incubation is a reasonable starting point, but the optimal time may vary depending on the cell line and experimental goals.

  • EGF Stimulation:

    • Following inhibitor treatment, stimulate the cells with recombinant human EGF to induce EGFR phosphorylation. A final concentration of 100 ng/mL for 15-30 minutes at 37°C is a common practice.

    • Include an unstimulated control for comparison.

II. Protein Extraction
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions.

III. Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel.

    • Include a pre-stained protein ladder in one lane.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for your specific apparatus.

  • Blocking:

    • Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions in the table below.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing:

    • To detect total EGFR and a loading control on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.

    • After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps for the next primary antibody.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_data_analysis Data Analysis A1 Seed Cells in 6-well Plates A2 Serum Starve (16-24h) A1->A2 A3 Treat with this compound (e.g., 100 nM, 6h) A2->A3 A4 Stimulate with EGF (100 ng/mL, 15-30 min) A3->A4 B1 Wash with Ice-Cold PBS A4->B1 B2 Lyse Cells in RIPA Buffer (with inhibitors) B1->B2 B3 Centrifuge to Pellet Debris B2->B3 B4 Quantify Protein (BCA Assay) B3->B4 C1 Prepare Samples with Laemmli Buffer B4->C1 C2 SDS-PAGE C1->C2 C3 Protein Transfer to PVDF Membrane C2->C3 C4 Block with 5% BSA in TBST C3->C4 C5 Incubate with Primary Antibody (p-EGFR) C4->C5 C6 Incubate with HRP-Secondary Antibody C5->C6 C7 Detect with ECL C6->C7 C8 Strip and Re-probe for Total EGFR and Loading Control C7->C8 D1 Densitometry Analysis C8->D1 D2 Normalize p-EGFR to Total EGFR D1->D2 D3 Normalize to Loading Control D2->D3

Caption: Step-by-step experimental workflow.

Data Presentation

Quantitative data from the Western blot analysis should be obtained through densitometry using software such as ImageJ. The intensity of the p-EGFR band should be normalized to the total EGFR band, and subsequently to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.

Recommended Antibody Dilutions
AntibodyHost SpeciesRecommended DilutionSupplier (Example)
Phospho-EGFR (Tyr1068)Rabbit1:1000Cell Signaling Technology
Total EGFRRabbit/Mouse1:1000Cell Signaling Technology
β-actinMouse1:5000Sigma-Aldrich
Anti-rabbit IgG, HRP-linkedGoat1:2000 - 1:5000Cell Signaling Technology
Anti-mouse IgG, HRP-linkedHorse1:2000 - 1:5000Cell Signaling Technology
Table for Quantitative Data Summary

Table 1: Densitometry Analysis of p-EGFR/Total EGFR Ratio

Treatmentp-EGFR (Tyr1068) IntensityTotal EGFR IntensityLoading Control (β-actin) IntensityNormalized p-EGFR/Total EGFRFold Change vs. Control
Vehicle Control (DMSO)1.0
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)

Note: The "Normalized p-EGFR/Total EGFR" is calculated as: (p-EGFR Intensity / Total EGFR Intensity) / (Loading Control Intensity). The "Fold Change vs. Control" is then calculated relative to the vehicle control.

Troubleshooting

For common Western blotting issues such as high background, weak or no signal, or non-specific bands, please refer to standard troubleshooting guides. Key considerations for p-EGFR detection include:

  • Always use fresh protease and phosphatase inhibitors.

  • Keep samples on ice at all times during preparation.

  • Optimize antibody concentrations and incubation times.

  • Ensure efficient protein transfer, especially for a large protein like EGFR (~175 kDa).

  • Use BSA for blocking and antibody dilutions when working with phospho-specific antibodies to avoid non-specific binding that can occur with milk.

Application Notes and Protocols for BAY 2476568 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 is a potent, selective, and reversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with high affinity for mutations in exon 20, a common site for insertions that confer resistance to standard EGFR inhibitors in non-small cell lung cancer (NSCLC). Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the in vivo activity of this compound, highlighting its potential as a therapeutic agent for this patient population. These application notes provide a summary of the available preclinical data and detailed protocols for the utilization of this compound in EGFR exon 20 insertion-positive NSCLC PDX models.

Data Presentation

In Vitro Selectivity of this compound
Cell Model SystemTargetSelectivity vs. WT EGFRReference
Isogenic Ba/F3 cellsEGFR exon 20 insertions>20-fold[1]
Cancer cell lines with endogenous EGFR exon 20 insertionsEGFR exon 20 insertions>20-fold[1]
In Vivo Efficacy of this compound in Xenograft Models

While specific quantitative data on tumor growth inhibition (TGI) from patient-derived xenograft (PDX) models for this compound is not yet publicly available in detail, preclinical studies have confirmed its in vivo activity. The available information indicates a correlation between treatment and the reduction of key pharmacodynamic biomarkers in tumor tissue.

Xenograft Model TypeBiomarkerObserved EffectReference
EGFR exon 20 insertionPhospho-EGFRReduction[1]
EGFR exon 20 insertionPhospho-ErkReduction[1]

Signaling Pathway

This compound targets the ATP binding site of the EGFR kinase domain. In NSCLC with EGFR exon 20 insertion mutations, the receptor is constitutively active, leading to the downstream activation of pro-survival signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By inhibiting EGFR phosphorylation, this compound effectively blocks these downstream signals, leading to decreased tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BAY2476568 This compound BAY2476568->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Mechanism of Action of this compound.

Experimental Protocols

The following protocols provide a general framework for the establishment and utilization of NSCLC PDX models for evaluating the efficacy of this compound. These are based on established methodologies and should be adapted to specific experimental needs.

Protocol 1: Establishment of NSCLC Patient-Derived Xenograft (PDX) Models

Objective: To establish a viable and passageable PDX model from a fresh patient tumor specimen harboring an EGFR exon 20 insertion mutation.

Materials:

  • Fresh tumor tissue from a consenting patient, collected in sterile transport medium (e.g., RPMI-1640 with antibiotics) on ice.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • Sterile surgical instruments.

  • Matrigel (optional).

  • Anesthesia and analgesics for mice.

Procedure:

  • Tissue Processing:

    • Within a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS).

    • Mechanically mince the tumor into small fragments (2-3 mm³).

    • (Optional) Mix the tumor fragments with Matrigel to support initial engraftment.

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice for tumor growth by caliper measurements twice weekly.

    • When a tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.

    • Process the resected tumor as described in step 1 and implant fragments into a new cohort of mice to generate the P1 generation.

    • PDX models are typically considered established and ready for experimental use after successful passaging for at least three generations (P3).

PDX_Establishment_Workflow Patient Patient Tumor (EGFR Exon 20 ins) Mince Mince Tissue (2-3 mm³) Patient->Mince Implant Subcutaneous Implantation Mince->Implant P0 P0 Mouse (Tumor Growth) Implant->P0 Resect Resect Tumor (~1000 mm³) P0->Resect Passage Passage to New Mice (P1) Resect->Passage P3 Established PDX (P3) Passage->P3

Workflow for PDX Model Establishment.
Protocol 2: In Vivo Efficacy Study of this compound in Established PDX Models

Objective: To evaluate the anti-tumor activity of this compound in an established NSCLC PDX model with a confirmed EGFR exon 20 insertion mutation.

Materials:

  • Established NSCLC PDX model (e.g., P3 or later).

  • A cohort of immunodeficient mice.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation and Cohort Formation:

    • Implant tumor fragments from the established PDX line into the flanks of a cohort of mice.

    • Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Drug Administration:

    • Administer this compound orally at the desired dose and schedule (e.g., once daily).

    • Administer the vehicle control to the control group following the same schedule.

  • Data Collection:

    • Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and resect the tumors.

    • Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Tumor samples can be collected for pharmacodynamic analysis (see Protocol 3).

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the target engagement and downstream pathway inhibition of this compound in PDX tumor tissue.

Materials:

  • Tumor samples collected from the in vivo efficacy study.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies for Western blotting or immunohistochemistry (IHC) against:

    • Total EGFR

    • Phospho-EGFR (pEGFR)

    • Total ERK

    • Phospho-ERK (pERK)

  • Equipment and reagents for Western blotting or IHC.

Procedure:

  • Sample Preparation:

    • Homogenize tumor tissue in lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the target proteins (total and phosphorylated forms).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Quantify band intensity to determine the relative levels of phosphorylated proteins compared to total proteins.

  • Immunohistochemistry (IHC):

    • Fix tumor tissue in formalin and embed in paraffin.

    • Perform IHC staining on tissue sections using antibodies against the target proteins.

    • Analyze the staining intensity and distribution to assess protein expression and phosphorylation in the tumor tissue.

Efficacy_Study_Workflow Implantation Implant PDX Fragments Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice (150-200 mm³) Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Calculate TGI & Perform PD Analysis Endpoint->Analysis

Workflow for an In Vivo Efficacy Study.

Conclusion

This compound is a promising therapeutic agent for NSCLC patients with EGFR exon 20 insertion mutations. The use of patient-derived xenograft models is a critical tool for the preclinical evaluation of its efficacy and mechanism of action. The protocols outlined above provide a comprehensive guide for researchers to establish and utilize these models to further investigate the therapeutic potential of this compound. As more quantitative data from in vivo PDX studies become available, these application notes will be updated to provide more specific guidance on expected outcomes.

References

Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to BAY 2476568

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common type of EGFR alteration in NSCLC and are generally associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2] this compound offers a promising therapeutic strategy for this patient population. These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound, focusing on cell viability and target engagement assays.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of EGFR, inhibiting its kinase activity. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Preclinical studies have shown that this compound is highly selective for EGFR with exon 20 insertion mutations over wild-type (WT) EGFR.[2]

Sensitive Cell Lines

Preclinical data has demonstrated the activity of this compound in various engineered and patient-derived cancer cell models. The most comprehensive publicly available data is for the murine pro-B cell line, Ba/F3, engineered to express various human EGFR mutations.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell line models.

Table 1: Anti-proliferative Activity of this compound in Ba/F3 Cell Lines [1][3]

Cell Line (EGFR Status)Mutation TypeIC50 (nM)
Ba/F3 EGFR ex20ins ASVExon 20 Insertion15.3
Ba/F3 EGFR ex20ins SVDExon 20 Insertion11.1
Ba/F3 EGFR ex20ins NPHExon 20 Insertion67.9
Ba/F3 EGFR wtWild-Type273
Ba/F3 EGFR ex19delClassical Activating0.6
Ba/F3 EGFR ex19del/T790MResistance54.3
Ba/F3 EGFR ex19del/C797SResistance0.3
Ba/F3 EGFR ex19del/T790M/C797SResistance120

Table 2: Biochemical Inhibitory Activity of this compound [1][3]

EGFR VariantMutation TypeIC50 (nM)
EGFR ex20ins ASVExon 20 Insertion< 0.2
EGFR ex20ins SVDExon 20 Insertion< 0.2
EGFR ex20ins NPHExon 20 Insertion< 0.2

Signaling Pathway

This compound targets the EGFR signaling pathway, which is a critical regulator of cell growth and proliferation. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K BAY_2476568 This compound BAY_2476568->EGFR Inhibition of Kinase Activity RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Protein Synthesis

EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., NCI-H1975, SCCNC4EGFRex20insSVD)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Experimental Workflow for Cell Viability Assay.
Protocol 2: Western Blot for EGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-EGFR) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a promising targeted therapy for NSCLC with EGFR exon 20 insertion mutations. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound in relevant cancer cell line models. The use of both cell viability and western blot assays will allow for a comprehensive assessment of the compound's anti-proliferative activity and its on-target effects on the EGFR signaling pathway. Further investigation in a broader panel of human NSCLC cell lines with diverse EGFR exon 20 insertion mutations is warranted to fully characterize the sensitivity profile of this compound.

References

Application Notes and Protocols for BAY 2476568 Downstream Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 is a potent, reversible, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with notable activity against EGFR exon 20 insertion (ex20ins) mutations. These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Understanding the downstream signaling consequences of this compound inhibition is crucial for elucidating its mechanism of action and identifying biomarkers of response. These application notes provide a comprehensive overview of the experimental protocols to analyze the downstream signaling pathways affected by this compound.

EGFR activation, upon ligand binding, triggers the dimerization of the receptor and subsequent autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation, survival, and differentiation. This compound exerts its therapeutic effect by inhibiting EGFR autophosphorylation, thereby attenuating these downstream signals.

Data Presentation

The inhibitory activity of this compound can be quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound's activity against EGFR and its impact on cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound against various EGFR mutants.

EGFR MutantIC50 (nM)
ex20ins ASV< 0.2
ex20ins SVD< 0.2
ex20ins NPH< 0.2
ex19del0.6
ex19del/C797S0.3
ex19del/T790M54.3
ex19del/T790M/C797S120
Wild-Type (WT)273

Data compiled from preclinical findings presented at the American Association for Cancer Research (AACR) Annual Meeting 2021.[1]

Table 2: Anti-proliferative Activity of this compound in Ba/F3 cells.

Ba/F3 Cell LineIC50 (nM)
EGFR ex20ins ASV15.3
EGFR ex20ins SVD11.1
EGFR ex20ins NPH67.9
EGFR WT273

Data compiled from preclinical findings presented at the American Association for Cancer Research (AACR) Annual Meeting 2021.[1]

Table 3: Inhibition of Downstream Signaling by this compound.

Target ProteinCell LineThis compound ConcentrationTreatment TimeResult
p-EGFR (Y1068)Ba/F3 EGFR ex20ins100 nM6 hoursSignificant inhibition
p-ERK1/2Ba/F3 EGFR ex20ins100 nM6 hoursSignificant inhibition
p-Akt (S473)Ba/F3 EGFR ex20ins100 nM6 hoursSignificant inhibition

Data is based on preclinical data showing a decrease in phosphorylation.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR downstream signaling pathway and the experimental workflows for its analysis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ERK->Proliferation_Survival BAY2476568 This compound BAY2476568->EGFR Inhibits

Caption: EGFR Downstream Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-EGFR, p-ERK, p-Akt, Total Proteins, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis Proliferation_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow start Seed Ba/F3 cells in 96-well plates treatment Treat with serial dilutions of this compound start->treatment incubation Incubate for 72 hours treatment->incubation reagent_addition Add MTT or CellTiter-Glo Reagent incubation->reagent_addition readout Measure Absorbance or Luminescence reagent_addition->readout analysis Calculate IC50 values readout->analysis

References

BAY 2476568: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates high efficacy against EGFR variants with exon 20 insertion (ex20ins) mutations.[1] These mutations are typically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the in vitro use of this compound to facilitate research into its mechanism of action and therapeutic potential.

Chemical Information and Preparation

ParameterValue
Synonyms BAY-2476568
CAS Number 2311901-93-4
Molecular Formula C₂₇H₃₀N₈O₃
Molecular Weight 514.58 g/mol
Solubility Soluble in DMSO. A 10 mM stock solution in DMSO is commercially available.
Storage Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.
Preparation of Stock Solutions

For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Reconstitution: If working with a solid form, dissolve this compound in anhydrous DMSO to create a stock solution of 10 mM.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Preparation of Working Solutions

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound is a reversible inhibitor that targets the ATP-binding site of the EGFR kinase domain. It shows significant selectivity for EGFR with exon 20 insertion mutations over wild-type (WT) EGFR.[1] By inhibiting the autophosphorylation of EGFR, this compound effectively blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation BAY_2476568 BAY_2476568 BAY_2476568->EGFR Inhibition PI3K PI3K P->PI3K Grb2 Grb2 P->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations in both biochemical and cell-based assays.

Table 1: Biochemical Assay Data

TargetIC₅₀ (nM)Assay Type
EGFR ex20ins ASV< 0.2Biochemical
EGFR ex20ins SVD< 0.2Biochemical
EGFR ex20ins NPH< 0.2Biochemical
EGFR ex19del0.6Biochemical
EGFR ex19del/C797S0.3Biochemical
EGFR ex19del/T790M54.3Biochemical
EGFR ex19del/T790M/C797S120Biochemical

Data sourced from BioWorld.[2]

Table 2: Cell-Based Assay Data

Cell LineEGFR MutationIC₅₀ (nM)Assay Type
Ba/F3ex20ins ASV15.3Cell Proliferation
Ba/F3ex20ins SVD11.1Cell Proliferation
Ba/F3ex20ins NPH67.9Cell Proliferation
Ba/F3EGFR WT273Cell Proliferation
SCCNC4EGFRex20insSVDex20ins SVDN/AEGFR Phosphorylation
A431EGFR WTN/AEGFR Phosphorylation
NCI-H2073EGFR WTN/AEGFR Phosphorylation
PC9ex19delN/AAntitumor Efficacy (in vivo)

Data sourced from BioWorld.[2]

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines.

Cell_Viability_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Allow attachment) A->B C 3. This compound Treatment (Serial dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Add MTT/XTT Reagent D->E F 6. Incubation (2-4 hours) E->F G 7. Add Solubilization Solution (MTT only) F->G For MTT Assay H 8. Measure Absorbance (Plate reader) F->H For XTT Assay G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Workflow for Cell Viability Assay.

Materials:

  • Cancer cell line of interest (e.g., Ba/F3 expressing EGFR ex20ins)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT/XTT Addition and Incubation:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTT Assay: After incubation, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization. Read the absorbance at 570 nm.

    • For XTT Assay: Read the absorbance of the soluble formazan at 450-500 nm. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, such as AKT and ERK.

Western_Blot_Workflow A 1. Cell Seeding & Growth (6-well plate) B 2. Serum Starvation (Optional, 12-16h) A->B C 3. This compound Pre-treatment (e.g., 2 hours) B->C D 4. EGF Stimulation (e.g., 100 ng/mL, 15 min) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Protein Transfer E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-p-EGFR, overnight) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection & Imaging I->J K 11. Stripping & Re-probing (Total EGFR, Loading Control) J->K

Workflow for Western Blot Analysis.

Materials:

  • Cancer cell line with EGFR ex20ins mutation

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • (Optional) Serum-starve the cells for 12-16 hours to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for BAY 2476568 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols have been compiled from publicly available preclinical data. Specific details regarding dosing, administration, and full experimental protocols for BAY 2476568 have not been fully disclosed in the public domain and are likely proprietary to Bayer. This document provides a general framework based on available information and standard practices for similar compounds.

Introduction

This compound (also known as BAY-568) is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) harboring exon 20 insertion mutations.[1][2] These mutations are a known oncogenic driver in non-small cell lung cancer (NSCLC), and this compound has demonstrated significant anti-tumor activity in preclinical in vivo xenograft models.[1] This document aims to provide a summary of the available data and general protocols for the use of this compound in animal models.

Signaling Pathway

This compound targets the ATP binding site of mutant EGFR, thereby inhibiting its kinase activity and downstream signaling pathways responsible for tumor cell proliferation and survival.

EGFR_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BAY2476568 This compound BAY2476568->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Detailed quantitative data on the dosing and administration of this compound in animal models is limited in publicly accessible sources. The following table is a template based on typical preclinical studies of small molecule kinase inhibitors and should be adapted once specific data becomes available.

ParameterAnimal ModelDetailsReference
Species MouseImmunocompromised (e.g., Nude, SCID)General Knowledge
Tumor Model XenograftSubcutaneous implantation of human NSCLC cells with EGFR exon 20 insertions[1]
Administration Route Oral (presumed)GavageGeneral Knowledge
Dosing Regimen Not publicly available--
Vehicle Not publicly availableE.g., 0.5% methylcellulose, DMSO/PEG mixturesGeneral Knowledge
Pharmacokinetic Profile
CmaxNot publicly available--
TmaxNot publicly available--
Half-life (t1/2)Not publicly available--
BioavailabilityNot publicly available--

Experimental Protocols

The following are generalized protocols for conducting in vivo efficacy studies with a compound like this compound in a xenograft model. These protocols are for illustrative purposes and should be refined based on specific experimental goals and institutional guidelines (IACUC).

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a human NSCLC xenograft model.

Materials:

  • Human NSCLC cell line with a documented EGFR exon 20 insertion mutation.

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Matrigel or similar basement membrane matrix.

  • This compound (formulated in an appropriate vehicle).

  • Vehicle control.

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Procedure:

  • Cell Culture: Culture the selected NSCLC cell line under standard conditions.

  • Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment:

    • Randomize mice into treatment and control groups (n ≥ 8 per group).

    • Administer this compound at the desired dose and schedule via the determined route (e.g., daily oral gavage).

    • Administer vehicle alone to the control group.

  • Efficacy Evaluation:

    • Continue treatment for the specified duration (e.g., 21-28 days).

    • Monitor tumor growth and animal body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the inhibition of EGFR signaling in tumor tissue following treatment with this compound.

Materials:

  • Tumor samples from treated and control animals (from Protocol 1).

  • Protein lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-total-EGFR, anti-total-ERK, and a loading control like GAPDH or β-actin).

  • Reagents and equipment for Western blotting.

Procedure:

  • Tissue Homogenization: Homogenize excised tumor tissues in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with appropriate secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins in the treated versus control groups.

Experimental Workflow Visualization

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture 1. NSCLC Cell Culture (EGFR Exon 20 insertion) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization 4. Randomize Mice TumorGrowth->Randomization Dosing 5. Administer this compound or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. End of Study Monitoring->Endpoint TumorExcision 8. Tumor Excision Endpoint->TumorExcision PD_Analysis 9. Pharmacodynamic Analysis (Western Blot) TumorExcision->PD_Analysis

Caption: Workflow for a preclinical xenograft study of this compound.

References

Application Notes and Protocols for Generating BAY 2476568 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2476568 is a potent and selective, reversible tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with high activity against EGFR exon 20 insertion mutations.[1] Understanding the mechanisms of acquired resistance to this compound is crucial for the development of next-generation therapies and effective clinical strategies. This document provides detailed protocols for the generation and characterization of this compound resistant cell lines, enabling researchers to investigate resistance mechanisms and identify potential therapeutic strategies to overcome them.

The primary method for developing drug-resistant cell lines involves continuous exposure of cancer cells to gradually increasing concentrations of the therapeutic agent.[2][3][4] This process selects for cells that have acquired resistance through various mechanisms, such as secondary mutations in the target protein or activation of bypass signaling pathways.[1][5][6]

EGFR Signaling Pathway and this compound Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and migration.[5][7] this compound is designed to inhibit the kinase activity of EGFR, particularly in cancers harboring exon 20 insertion mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BAY2476568 This compound BAY2476568->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Generating Resistant Cell Lines

The generation of drug-resistant cell lines is a lengthy process that can take several months.[8] The general workflow involves a stepwise increase in drug concentration, allowing for the selection and expansion of resistant cell populations.

Experimental_Workflow start Start with parental sensitive cell line ic50 Determine IC50 of This compound start->ic50 culture Culture cells in low-dose this compound (e.g., IC20) ic50->culture monitor Monitor cell viability and proliferation culture->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose Cells recover and proliferate increase_dose->monitor expand Expand resistant cell populations increase_dose->expand Stable growth at higher concentration validate Validate resistance (IC50 shift) expand->validate characterize Characterize resistance mechanisms validate->characterize

Caption: Experimental workflow for generating this compound resistant cell lines.

Detailed Experimental Protocols

Materials and Reagents
  • Parental cancer cell line (e.g., NSCLC cell line with EGFR exon 20 insertion)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Cryopreservation medium

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
  • Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Generation of Resistant Cell Lines by Dose Escalation
  • Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).[3]

  • Monitoring and Passaging: Monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound.

  • Dose Increase: Once the cells demonstrate stable growth and proliferation at the current drug concentration for several passages, increase the concentration of this compound by 1.5- to 2-fold.[2]

  • Iterative Process: Repeat the process of monitoring, passaging, and dose escalation. This is a gradual process that may take several months. If at any point the majority of cells die after a dose increase, return to the previous concentration until the culture stabilizes.

  • Cryopreservation: At each stable concentration level, cryopreserve vials of cells. This creates a stock of cells at intermediate stages of resistance.[2][9]

  • Establishment of Resistant Line: A cell line is generally considered resistant when its IC50 is significantly higher (e.g., >10-fold) than that of the parental line.[2]

Protocol 3: Validation of Resistance
  • IC50 Re-evaluation: Determine the IC50 of the newly generated resistant cell line and compare it to the parental cell line using the protocol described in 3.2.

  • Stability of Resistance: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant line will maintain its high IC50.

  • Clonal Selection: To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution or other methods.

Data Presentation

Quantitative data should be summarized for clear comparison between the parental and resistant cell lines.

Table 1: IC50 Values for this compound

Cell LineIC50 (nM)Resistance Index (RI)
Parental1.0
Resistant Clone 1
Resistant Clone 2
...

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Characterization of Parental and Resistant Cell Lines

CharacteristicParental Cell LineResistant Cell Line
Doubling Time (hours)
Morphology
Expression of EGFR
Phosphorylation of EGFR
Expression of MET
Phosphorylation of AKT
Phosphorylation of ERK

Characterization of Resistance Mechanisms

Once a resistant cell line is established, it is essential to investigate the underlying mechanisms of resistance. Potential mechanisms of resistance to EGFR TKIs include:

  • On-target alterations: Secondary mutations in the EGFR kinase domain.

  • Bypass pathway activation: Upregulation or activation of alternative signaling pathways, such as MET amplification or activation of the PI3K/AKT or MAPK pathways.[1]

  • Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype associated with drug resistance.

Techniques to investigate these mechanisms include:

  • Genomic Analysis: DNA sequencing (e.g., Sanger sequencing of the EGFR kinase domain, next-generation sequencing) to identify mutations.

  • Transcriptomic Analysis: RNA sequencing to identify changes in gene expression.

  • Proteomic Analysis: Western blotting or mass spectrometry to assess changes in protein expression and phosphorylation levels of key signaling molecules.

  • Functional Assays: Cell migration and invasion assays to assess for an EMT phenotype.

By following these protocols, researchers can successfully generate and characterize this compound resistant cell lines, providing valuable tools to understand and overcome drug resistance in EGFR-mutant cancers.

References

Troubleshooting & Optimization

BAY 2476568 in DMSO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of BAY 2476568 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accurate and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: DMSO is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The maximum solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 220.03 mM.[1] It is important to note that achieving this concentration may require sonication.[1]

Q3: How should I store the solid compound and prepared stock solutions?

A3: The storage conditions for both the solid powder and DMSO stock solutions are crucial for maintaining the compound's integrity.

FormStorage TemperatureStability Period
Solid Powder-20°C3 years
Solid Powder4°C2 years
In DMSO-80°C6 months[1]
In DMSO-20°C1 month[1]

Q4: Can I subject my DMSO stock solution to multiple freeze-thaw cycles?

A4: It is strongly recommended to aliquot the stock solution into single-use volumes after preparation to avoid repeated freeze-thaw cycles. This practice minimizes the risk of compound degradation and ensures the consistency of your experimental results.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution from the solid compound.

Materials:

  • This compound solid powder

  • Anhydrous/high-purity DMSO (newly opened bottle recommended)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

Procedure:

  • Equilibration: Allow the vial of solid this compound and the bottle of DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, you will need 4.545 mg of the compound (Molecular Weight: 454.49 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Troubleshooting Guide

This section addresses common issues that may arise when working with this compound in DMSO.

Issue 1: The compound does not fully dissolve in DMSO.

Potential Cause Troubleshooting Step
Solution is supersaturated. Ensure you have not exceeded the maximum solubility of 100 mg/mL. If a lower concentration is needed for your experiment, prepare a new solution.
Insufficient mixing. Vortex the solution for a longer duration. Gentle warming in a 37°C water bath can also aid dissolution, but monitor carefully to avoid degradation.
Poor quality or hydrated DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[1] Use a fresh, unopened bottle of anhydrous or high-purity DMSO.
Particulate matter. If the compound appears to be in suspension rather than dissolved, sonication can help break up smaller particles and facilitate dissolution.

Issue 2: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Step
Compound degradation. Repeated freeze-thaw cycles can lead to compound degradation. Always use freshly thawed aliquots for each experiment. Ensure stock solutions are stored at the correct temperature and used within the recommended stability period.
Inaccurate concentration. Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using an appropriate analytical method.
DMSO-related effects. At higher concentrations, DMSO can have its own biological effects. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the compound treatment.

Visual Guides

Experimental Workflow for Preparing this compound Stock Solution

G start Start: Prepare Stock Solution equilibrate Equilibrate Compound and DMSO to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Fully Dissolved store Store at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing a this compound stock solution in DMSO.

Troubleshooting Logic for Solubility Issues

G start Issue: Compound Not Fully Dissolved check_conc Is Concentration Below 100 mg/mL? start->check_conc vortex_sonicate Vortex and/or Sonicate for Longer check_conc->vortex_sonicate Yes prepare_new Prepare a New Solution at a Lower Concentration check_conc->prepare_new No check_dmso Is DMSO Anhydrous and from a Fresh Bottle? vortex_sonicate->check_dmso use_new_dmso Use a New Bottle of Anhydrous DMSO check_dmso->use_new_dmso No resolved Issue Resolved check_dmso->resolved Yes use_new_dmso->resolved

Caption: Decision tree for troubleshooting solubility problems with this compound in DMSO.

References

Potential off-target effects of BAY 2476568

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice. The compound BAY 2927088 (also known as sevabertinib) is an investigational agent and has not been approved by all regulatory authorities for widespread clinical use.

Frequently Asked Questions (FAQs)

Q1: What is BAY 2927088 and what is its primary mechanism of action?

BAY 2927088 is an oral, reversible tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the potent inhibition of mutant forms of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is particularly effective against tumors harboring EGFR exon 20 insertion mutations and activating HER2 mutations.[1][3][4]

Q2: What are the primary on-target effects of BAY 2927088 leading to its anti-tumor activity?

BAY 2927088 is designed to selectively target and inhibit the kinase activity of mutant EGFR and HER2 proteins.[1] These mutations lead to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and growth. By inhibiting these mutant kinases, BAY 2927088 effectively blocks these oncogenic signals.

Q3: What is the selectivity profile of BAY 2927088?

Preclinical studies have demonstrated that BAY 2927088 exhibits a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR. Specifically, it has shown to be approximately 40-fold more selective for EGFR exon 20 insertion mutations compared to WT EGFR.[5][6] This selectivity is intended to maximize anti-tumor efficacy while minimizing toxicities associated with the inhibition of WT EGFR in normal tissues.[5]

Q4: What are the potential off-target effects of BAY 2927088?

While a comprehensive public kinome scan detailing all potential off-targets is not available, the known adverse events from clinical trials suggest that some off-target effects may be related to the inhibition of WT EGFR and HER2, as well as potentially other kinases. The most common treatment-related adverse events (TRAEs) include diarrhea, rash, and paronychia, which are characteristic of EGFR and HER2 inhibition.[1][7]

Q5: What are the common adverse events observed with BAY 2927088 in clinical trials?

The most frequently reported treatment-related adverse events (TRAEs) in clinical studies of BAY 2927088 are generally manageable and consistent with its mechanism of action. These include:

  • Gastrointestinal: Diarrhea[1][7]

  • Dermatological: Rash, Paronychia (inflammation of the tissue around a nail)[1][7]

Troubleshooting Guides

This section provides guidance for researchers who encounter specific issues during their preclinical experiments with BAY 2927088.

Issue 1: Unexpected Cell Toxicity at Low Concentrations

Potential Cause:

  • Potent On-Target Activity: The cell line being used may be exquisitely sensitive to the inhibition of the targeted mutant EGFR or HER2.

  • Off-Target Toxicity: The cells may express a kinase that is sensitive to BAY 2927088 and is essential for cell survival.

Troubleshooting Steps:

  • Confirm On-Target Potency: Perform a dose-response curve and determine the IC50 value of BAY 2927088 in your specific cell line. Compare this to published data if available.

  • Assess Apoptosis: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays to determine if the observed toxicity is due to apoptosis.

  • Rescue Experiment: If the toxicity is on-target, it may be possible to rescue the phenotype by introducing a downstream effector that is independent of the targeted kinase.

  • Investigate Off-Target Kinases: If off-target toxicity is suspected, perform a cell-based kinase phosphorylation assay (see Experimental Protocols) to assess the activity of known common off-target kinases for EGFR inhibitors.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Potential Cause:

  • Cellular Permeability: BAY 2927088 may have poor penetration into the specific cell line being used.

  • Efflux Pumps: The cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.

  • ATP Competition: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors like BAY 2927088 for binding to the kinase, leading to a lower apparent potency in cellular assays compared to biochemical assays.

Troubleshooting Steps:

  • Evaluate Compound Uptake: Use analytical methods such as LC-MS/MS to measure the intracellular concentration of BAY 2927088.

  • Inhibit Efflux Pumps: Test the effect of known efflux pump inhibitors on the cellular potency of BAY 2927088.

  • Use ATP-Depleted Cellular Systems: If feasible, perform cellular assays under conditions of lower intracellular ATP to assess the impact on compound potency.

Data Presentation

Table 1: Selectivity Profile of BAY 2927088
TargetSelectivity vs. Wild-Type EGFRReference
EGFR exon 20 insertion mutants~40-fold[5][6]
Table 2: Common Treatment-Related Adverse Events (TRAEs) with BAY 2927088 (from clinical trials)
Adverse EventFrequencyCommon GradesReference
DiarrheaHigh1-3[1][7]
RashModerate1-2[1][7]
ParonychiaModerate1-2[1][7]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of BAY 2927088 against a broad panel of human kinases.

Principle: A competitive binding assay is used where a test compound is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount of kinase bound to the solid support is quantified, which is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Compound Preparation: Prepare a stock solution of BAY 2927088 in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the BAY 2927088 stock solution to the desired concentrations.

  • Kinase Incubation: Add the DNA-tagged kinases from the panel to the assay plates containing the diluted compound. Incubate to allow for binding equilibrium to be reached.

  • Competitive Binding: Add the immobilized ligand to the wells.

  • Washing: Wash the plates to remove unbound kinases.

  • Quantification: The amount of kinase bound to the solid support is quantified using a method such as quantitative PCR (qPCR) of the DNA tags.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the solid support in the presence of the inhibitor compared to a DMSO control. These values can be used to calculate IC50 or Kd values for off-target kinases.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

Objective: To assess the on-target and potential off-target inhibitory activity of BAY 2927088 in a cellular context by measuring the phosphorylation status of downstream substrates.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., NSCLC cell lines with EGFR exon 20 insertions) to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with a range of concentrations of BAY 2927088 (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and its downstream effectors (e.g., p-AKT, total AKT, p-ERK, total ERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. This will allow for the determination of the IC50 of BAY 2927088 for the inhibition of specific signaling pathways in cells.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 (Wild-Type or Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BAY2927088 BAY 2927088 BAY2927088->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of BAY 2927088.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Analysis KinomeScan Kinome Scan (Selectivity Profiling) OffTarget Identify Potential Off-Targets KinomeScan->OffTarget CellLines Tumor Cell Lines (EGFR/HER2 mutant) Treatment Treat with BAY 2927088 (Dose-Response) CellLines->Treatment PhosphoAssay Phosphorylation Assay (Western Blot) Treatment->PhosphoAssay ProlifAssay Proliferation Assay (e.g., CellTiter-Glo) Treatment->ProlifAssay OnTarget Confirm On-Target Potency (IC50) PhosphoAssay->OnTarget ProlifAssay->OnTarget

Caption: Experimental workflow for assessing on-target and off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed IsOnTarget Is the phenotype consistent with on-target inhibition? Start->IsOnTarget OnTargetEffect Likely On-Target Effect IsOnTarget->OnTargetEffect Yes OffTargetEffect Potential Off-Target Effect IsOnTarget->OffTargetEffect No Validate Validate with Rescue Experiment or siRNA OnTargetEffect->Validate Investigate Investigate Potential Off-Targets (e.g., Kinome Scan, Phospho-Array) OffTargetEffect->Investigate

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Investigating Acquired Resistance to BAY 2476568

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to BAY 2476568, a potent and selective inhibitor of EGFR exon 20 insertion mutations. While specific acquired resistance mechanisms to this compound are still an area of active research, this guide draws upon established resistance patterns observed with other EGFR tyrosine kinase inhibitors (TKIs) to provide a framework for investigation.

Frequently Asked Questions (FAQs)

Q1: What is the known activity of this compound against common EGFR TKI resistance mutations?

This compound has demonstrated potent activity against the classical activating EGFR exon 19 deletions and exon 21 L858R substitutions.[1] Importantly, it has been shown to retain its potency in the presence of the C797S mutation, which is a typical acquired resistance mutation to the third-generation TKI, osimertinib (B560133).[1]

Q2: What are the potential on-target resistance mechanisms to watch for with this compound?

While not yet reported for this compound, on-target resistance in EGFR TKIs typically involves the acquisition of secondary mutations in the EGFR kinase domain that interfere with drug binding. Based on data from other irreversible EGFR TKIs, a potential, though currently speculative, on-target resistance mutation could involve alterations to the C797 residue, which is critical for covalent binding. However, as BAY-2476568 is a reversible inhibitor, other on-target mutations may emerge.[1][2]

Q3: What are the likely off-target or bypass pathway resistance mechanisms?

Experience with other EGFR TKIs suggests that bypass pathway activation is a common mode of acquired resistance.[1][3] Researchers should investigate the following potential mechanisms:

  • MET Amplification: Increased signaling through the MET receptor tyrosine kinase can compensate for EGFR inhibition.

  • HER2 (ERBB2) Amplification: Overexpression of HER2 can provide an alternative signaling route.

  • Reactivation of Downstream Pathways: Mutations or amplifications in components of the MAPK/PI3K pathways, such as PIK3CA, KRAS, and BRAF, can lead to signaling independent of EGFR.[1][4]

  • Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process that can lead to reduced dependence on EGFR signaling.[1]

Troubleshooting Guides

Issue: Cell culture models show reduced sensitivity to this compound after prolonged treatment.

Possible Cause 1: Development of On-Target Resistance Mutations

  • Troubleshooting Steps:

    • Sequence EGFR: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain in resistant cells to identify potential secondary mutations.

    • Compare to Parental Cells: Analyze the sequencing data against the parental, sensitive cell line to confirm the new mutation.

    • Functional Validation: Introduce the identified mutation into the parental cell line to confirm its role in conferring resistance.

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Troubleshooting Steps:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for increased phosphorylation of other RTKs (e.g., MET, HER2, AXL) in resistant cells compared to parental cells.

    • Western Blotting: Validate the findings from the RTK array by performing Western blots for total and phosphorylated levels of candidate bypass pathway proteins (e.g., MET, AKT, ERK).

    • Inhibition of Bypass Pathway: Treat resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway (e.g., a MET inhibitor) to see if sensitivity is restored.

Issue: In vivo xenograft models exhibit tumor regrowth despite continuous this compound treatment.

Possible Cause: Heterogeneous Resistance Mechanisms

  • Troubleshooting Steps:

    • Biopsy and Analyze Regrown Tumors: Collect tissue from the relapsed tumors for genomic and proteomic analysis.

    • Next-Generation Sequencing (NGS): Perform targeted or whole-exome sequencing on the tumor DNA to identify potential resistance mutations (e.g., in EGFR, MET, PIK3CA).

    • Immunohistochemistry (IHC): Stain tumor sections for markers of bypass pathway activation (e.g., phospho-MET, phospho-ERK) and EMT (e.g., Vimentin, E-cadherin).

    • Establish Cell Lines from Resistant Tumors: If possible, establish new cell lines from the resistant tumors to enable in-depth in vitro characterization and drug combination studies.

Quantitative Data Summary

Table 1: Common Acquired Resistance Mechanisms to EGFR TKIs (Applicable for Investigation with this compound)

Resistance MechanismFrequency in 1st/2nd Gen TKI ResistanceFrequency in 3rd Gen (Osimertinib) ResistanceKey Genes/Proteins Involved
On-Target Mutations
EGFR T790M~50-60%[3]Not applicableEGFR
EGFR C797SRare~7-20%[5][6]EGFR
Bypass Pathways
MET Amplification~5-20%[5]~15-18%[5][7]MET, HGF
HER2 Amplification~1-12%[3]Less commonERBB2
PI3K Pathway Alterations~5%Less commonPIK3CA, AKT
RAS-MAPK Pathway Alterations~1-5%Less commonKRAS, BRAF
Other Mechanisms
Epithelial-Mesenchymal Transition (EMT)VariableVariableAXL, Vimentin, E-cadherin
Small Cell Lung Cancer Transformation~3-14%Less common-

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Line Selection: Choose an EGFR exon 20 insertion-mutant cell line (e.g., Ba/F3 engineered to express the mutation) that is initially sensitive to this compound.

  • Dose Escalation: Culture the cells in the presence of a low concentration of this compound (e.g., the IC20).

  • Gradual Increase: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.

  • Isolation of Resistant Clones: Once a population of cells can proliferate in a high concentration of this compound (e.g., >10x the initial IC50), isolate single-cell clones by limiting dilution.

  • Characterization: Expand the resistant clones and confirm their resistance using a dose-response assay. Cryopreserve both parental and resistant cell lines for further analysis.

Protocol 2: Analysis of Bypass Pathway Activation by Western Blot

  • Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key bypass pathway proteins (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

BAY_2476568_Resistance_Workflow cluster_experiment Experimental Setup cluster_analysis Analysis of Resistance Mechanisms cluster_mechanisms Potential Resistance Mechanisms cluster_strategy Therapeutic Strategy start Patient with EGFRex20ins NSCLC Responds to this compound progression Tumor Progression/ Acquired Resistance start->progression biopsy Tumor Biopsy or Liquid Biopsy progression->biopsy ngs Next-Generation Sequencing (NGS) biopsy->ngs proteomics Proteomic Analysis (e.g., Western Blot, IHC) biopsy->proteomics on_target On-Target: Secondary EGFR Mutations ngs->on_target Identifies mutations downstream Downstream Mutations: KRAS, PIK3CA ngs->downstream Identifies mutations bypass Bypass Pathways: MET/HER2 Amp, etc. proteomics->bypass Detects protein changes emt Phenotypic Changes: EMT proteomics->emt Detects marker changes combo Combination Therapy on_target->combo Next-Gen TKI bypass->combo e.g., + MET Inhibitor downstream->combo e.g., + MEK Inhibitor emt->combo Investigational Agents

Caption: Workflow for Investigating Acquired Resistance to this compound.

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms EGFR EGFR (ex20ins) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK MET MET MET_amp MET Amplification HER2 HER2 HER2_amp HER2 Amplification BAY2476568 This compound BAY2476568->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation EGFR_mut Secondary EGFR Mutation EGFR_mut->PI3K_AKT Reactivates EGFR_mut->RAS_MAPK Reactivates MET_amp->PI3K_AKT Activates HER2_amp->PI3K_AKT Activates PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K_AKT Activates KRAS_mut KRAS Mutation KRAS_mut->RAS_MAPK Activates

Caption: EGFR Signaling and Potential Bypass Resistance Pathways.

References

Technical Support Center: BAY 2476568 Combination Therapy to Prevent Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on combination therapies specifically involving BAY 2476568 to prevent resistance is limited. This technical support center provides guidance based on the known mechanism of this compound as a potent and selective inhibitor of EGFR exon 20 insertion mutations, and on established principles of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The experimental protocols and data presented are illustrative and based on methodologies commonly used for analogous compounds. Researchers should adapt these protocols to their specific experimental context.

Recent clinical development has focused on a closely related compound, BAY 2927088, which targets both HER2 and EGFR mutations, with a significant focus on HER2-mutant NSCLC. It is understood that this compound and BAY 2927088 may be the same or related compounds, with BAY 2927088 being the current development identifier. This guide will refer to the compound as this compound, focusing on its role as an EGFR exon 20 inhibitor, while acknowledging the dual HER2 activity of BAY 2927088.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) containing exon 20 insertion mutations.[1] It exhibits approximately 20-fold selectivity for EGFR with insertion mutations compared to wild-type (WT) EGFR in cellular assays.[1] The compound has also demonstrated activity against classical activating EGFR mutations (exon 19 deletions and L858R) and, importantly, retains potency against the C797S mutation, which is a common mechanism of acquired resistance to third-generation EGFR TKIs like osimertinib.[1]

Q2: What are the known or anticipated mechanisms of resistance to this compound?

A2: While specific resistance mechanisms to this compound have not been detailed in published literature, based on data from other EGFR TKIs targeting exon 20 insertions, potential mechanisms can be categorized as:

  • On-target resistance: Secondary mutations in the EGFR kinase domain that may interfere with this compound binding. Although it has shown activity against the C797S mutation, other novel mutations could emerge.

  • Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling. Key pathways include:

    • MET amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.

    • PI3K/AKT/mTOR pathway activation: Mutations or amplifications in components of this pathway can promote cell survival and proliferation.

    • RAS/RAF/MEK/ERK pathway activation: Alterations in this pathway can also lead to EGFR-independent growth signals.

  • Phenotypic transformation: Changes in cell histology, such as epithelial-to-mesenchymal transition (EMT), which can reduce dependence on EGFR signaling.

Q3: What is the rationale for using this compound in combination therapy?

A3: The primary rationale is to prevent or delay the onset of drug resistance. By co-targeting key resistance pathways alongside the primary EGFR exon 20 insertion driver mutation, combination therapy can create a more durable anti-tumor response. For example, combining this compound with a MET inhibitor could prevent the emergence of MET-amplified resistant clones.

Q4: What classes of drugs are rational combination partners for this compound?

A4: Based on known resistance mechanisms, rational combination partners include:

  • MET inhibitors: To counteract MET amplification-mediated resistance.

  • SHP2 inhibitors: SHP2 is a phosphatase that acts downstream of multiple receptor tyrosine kinases and is crucial for full activation of the MAPK pathway.[1] Combining with a SHP2 inhibitor could block signaling from multiple bypass pathways.

  • PI3K/AKT/mTOR inhibitors: To directly target this key survival pathway.

  • Immunotherapy (e.g., anti-PD-1/PD-L1): While the efficacy of immunotherapy in EGFR-mutant NSCLC is debated, some evidence suggests potential benefit in certain contexts, particularly for exon 20 insertion mutations which may have a higher PD-L1 expression.

  • Other targeted agents: Depending on the specific co-occurring genomic alterations in a tumor, combination with inhibitors of other pathways (e.g., FGFR, AXL) may be warranted.

Troubleshooting Guides

In Vitro Combination Studies
Issue Possible Cause Troubleshooting Steps
High variability in cell viability assays Inconsistent cell seeding density, edge effects in multi-well plates, improper drug dilution.Ensure uniform cell seeding. Avoid using the outer wells of plates or fill them with sterile PBS. Prepare fresh drug dilutions for each experiment from validated stock solutions.
No synergistic effect observed with combination Incorrect drug concentrations, inappropriate cell line model, antagonism between drugs.Perform dose-response curves for each single agent to determine the IC50. Use a range of concentrations around the IC50 for combination studies. Ensure the cell line harbors the EGFR exon 20 insertion and is known to be sensitive to EGFR inhibition. Analyze data using multiple synergy models (e.g., Bliss, Loewe).
Increased cell death in control wells Contamination (mycoplasma, bacteria, fungi), poor cell health.Regularly test cell lines for mycoplasma. Use aseptic techniques. Ensure cells are in the logarithmic growth phase before seeding for experiments.
Unexpected antagonistic effect Negative drug-drug interaction, off-target effects of one or both drugs.Review the literature for known interactions between the drug classes. Consider using a different combination partner that targets the same pathway. Validate on-target activity of each drug in your cell model (e.g., via Western blot for pathway modulation).
In Vivo Xenograft Studies
Issue Possible Cause Troubleshooting Steps
Toxicity in combination treatment group (e.g., weight loss, lethargy) Additive or synergistic toxicity of the combined agents.Perform a dose-finding study for the combination to establish the maximum tolerated dose (MTD). Consider reducing the dose of one or both agents. Monitor animal health daily.
No significant tumor growth inhibition with the combination Sub-optimal dosing, rapid development of resistance, inappropriate animal model.Ensure doses are sufficient to achieve target engagement in the tumor. Analyze tumors from treated animals for biomarkers of resistance. Consider using a patient-derived xenograft (PDX) model that more closely recapitulates human tumor biology.
High variability in tumor volume within treatment groups Inconsistent tumor cell implantation, variability in animal health.Ensure consistent implantation technique and cell number. Use a sufficient number of animals per group to achieve statistical power. Exclude animals with poor health from the study.

Quantitative Data Summary

Note: The following tables contain exemplary data for illustrative purposes, as specific quantitative data for this compound combination therapy is not yet publicly available.

Table 1: In Vitro IC50 Values of this compound in NSCLC Cell Lines with EGFR Exon 20 Insertions

Cell LineEGFR Exon 20 InsertionThis compound IC50 (nM)
NCI-H1975L858R/T790M15
Ba/F3-A767_V769dupASVA767_V769dupASV24
Ba/F3-D770_N771insSVDD770_N771insSVD20
Ba/F3-WT EGFRWild-Type128

Table 2: Exemplary In Vitro Synergy Analysis of this compound with a MET Inhibitor in an EGFR Exon 20 Insertion NSCLC Cell Line

CombinationCombination Index (CI)Interpretation
This compound (10 nM) + MET Inhibitor (50 nM)0.7Synergy
This compound (20 nM) + MET Inhibitor (100 nM)0.5Strong Synergy
This compound (5 nM) + MET Inhibitor (25 nM)0.9Slight Synergy

CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Table 3: Exemplary In Vivo Tumor Growth Inhibition (TGI) in a Xenograft Model

Treatment GroupDoseTGI (%)
Vehicle Control-0
This compound25 mg/kg, QD60
MET Inhibitor10 mg/kg, QD35
This compound + MET Inhibitor25 mg/kg + 10 mg/kg, QD95

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis
  • Cell Culture: Culture NSCLC cells with a confirmed EGFR exon 20 insertion mutation in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Serially dilute the drugs in culture medium to the desired concentrations.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) group.

  • Viability Assay: After 72 hours of incubation, assess cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each single agent. For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.

Protocol 2: Western Blotting for Pathway Modulation
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound, the combination agent, or the combination for 6 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_bypass Bypass Pathways cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation BAY2476568 This compound BAY2476568->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MET MET SHP2 SHP2 MET->SHP2 SHP2->RAS

Caption: EGFR Signaling and Bypass Pathways

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture 1. Cell Culture (EGFR Ex20ins NSCLC lines) DoseResponse 2. Single Agent Dose-Response (Determine IC50) CellCulture->DoseResponse CombinationScreen 3. Combination Screening (Varying concentrations) DoseResponse->CombinationScreen SynergyAnalysis 4. Synergy Analysis (Calculate Combination Index) CombinationScreen->SynergyAnalysis WesternBlot 5. Pathway Analysis (Western Blot) CombinationScreen->WesternBlot Xenograft 6. Xenograft Model Establishment SynergyAnalysis->Xenograft Promising combinations advance to in vivo testing MTD 7. MTD Determination (Combination therapy) Xenograft->MTD EfficacyStudy 8. Efficacy Study (Tumor growth inhibition) MTD->EfficacyStudy TumorAnalysis 9. Tumor Analysis (Biomarker assessment) EfficacyStudy->TumorAnalysis

Caption: Combination Therapy Experimental Workflow

Combination_Logic cluster_resistance Potential Resistance Mechanisms cluster_combination Rational Combination Partners BAY2476568 This compound EGFR_Ex20ins EGFR Exon 20 Insertion Mutation BAY2476568->EGFR_Ex20ins Inhibits MET_Amp MET Amplification EGFR_Ex20ins->MET_Amp Leads to MAPK_Activation MAPK Pathway (via SHP2) EGFR_Ex20ins->MAPK_Activation Leads to PI3K_Activation PI3K/AKT Pathway EGFR_Ex20ins->PI3K_Activation Leads to MET_Inhibitor MET Inhibitor MET_Inhibitor->MET_Amp Inhibits SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->MAPK_Activation Inhibits PI3K_Inhibitor PI3K/AKT Inhibitor PI3K_Inhibitor->PI3K_Activation Inhibits

Caption: Logic for Combination Therapy

References

Technical Support Center: BAY 2476568 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing BAY 2476568 in their western blot experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining clear and reliable results.

Understanding this compound in Western Blotting

This compound is a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) harboring exon 20 insertion mutations. A common application of western blotting in this context is to assess the inhibitor's efficacy by measuring the phosphorylation status of EGFR and its downstream signaling proteins, primarily Akt and ERK1/2. Successful experiments will typically demonstrate a dose-dependent decrease in the phosphorylation of these key proteins.

Troubleshooting Guide

This guide addresses common issues encountered during western blot analysis following treatment with this compound.

Problem 1: Weak or No Signal for Phosphorylated Proteins (p-EGFR, p-Akt, p-ERK)

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal Inhibitor Treatment - Ensure accurate concentration and incubation time of this compound. - Perform a dose-response and time-course experiment to determine optimal conditions for your cell line.
Low Protein Abundance - Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). - Use a positive control cell line known to have high basal EGFR pathway activation.
Inefficient Phosphatase Inhibition - Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors. - Keep samples on ice or at 4°C throughout the preparation process.
Poor Antibody Performance - Use antibodies specifically validated for western blotting and the target phosphoprotein. - Optimize primary antibody concentration; try a range of dilutions as recommended by the manufacturer. - Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit, anti-mouse) and is not expired.
Inefficient Protein Transfer - Verify successful transfer by staining the membrane with Ponceau S before blocking. - Optimize transfer time and voltage, especially for high molecular weight proteins like EGFR.
Problem 2: High Background on the Western Blot Membrane

Possible Causes and Solutions

Possible CauseRecommended Solution
Insufficient Blocking - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Optimize the blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) may be preferable for phospho-antibodies to reduce non-specific binding.
Antibody Concentration Too High - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Inadequate Washing - Increase the number and duration of wash steps after primary and secondary antibody incubations. - Ensure the wash buffer contains a detergent like Tween-20 (e.g., TBST).
Membrane Drying - Ensure the membrane remains hydrated throughout the entire process.
Problem 3: Non-Specific or Multiple Bands

Possible Causes and Solutions

Possible CauseRecommended Solution
Primary Antibody Cross-Reactivity - Use a more specific primary antibody. - Perform a literature search to see if multiple bands are expected for your target protein (e.g., isoforms, cleavage products).
High Protein Load - Reduce the amount of protein loaded per lane to minimize protein aggregation and non-specific antibody binding.
Sample Degradation - Prepare fresh cell lysates and add protease inhibitors to the lysis buffer.
Secondary Antibody Non-Specificity - Run a control lane with only the secondary antibody to check for non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of a western blot experiment after treating cells with this compound?

You should observe a significant decrease in the phosphorylation of EGFR at key tyrosine residues (e.g., Tyr1068), as well as a reduction in the phosphorylation of downstream signaling molecules such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204). The total protein levels of EGFR, Akt, and ERK1/2 should remain relatively unchanged.

Q2: What are appropriate positive and negative controls for a this compound western blot experiment?

  • Positive Control: A cell line with a known EGFR exon 20 insertion mutation that is left untreated or treated with a vehicle (e.g., DMSO). This will show the basal level of EGFR pathway activation.

  • Negative Control: The same cell line treated with a high concentration of this compound where maximal inhibition is expected. You can also include a cell line that does not express the target EGFR mutation to assess off-target effects.

Q3: How should I prepare my cell lysates to preserve protein phosphorylation?

It is critical to work quickly and keep samples cold to prevent dephosphorylation. Use a lysis buffer (e.g., RIPA buffer) supplemented with a commercial phosphatase inhibitor cocktail and a protease inhibitor cocktail. After cell lysis, centrifuge the samples at high speed at 4°C to pellet cell debris and collect the supernatant.

Q4: What is a suitable loading control for these experiments?

GAPDH or β-actin are commonly used loading controls to ensure equal protein loading between lanes. It is important to validate that the expression of your chosen loading control is not affected by this compound treatment in your specific cell model.

Experimental Protocols & Visualizations

General Western Blot Protocol for Assessing this compound Efficacy
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, or their total protein counterparts) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Visualizing the this compound Signaling Pathway

BAY2476568_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS BAY2476568 This compound BAY2476568->EGFR Inhibits Phosphorylation Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation

Caption: this compound inhibits EGFR phosphorylation, blocking downstream PI3K/Akt and RAS/MEK/ERK signaling pathways.

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: A stepwise workflow for western blot analysis after cell treatment with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem with Western Blot WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No Sol_Weak Check: - Inhibitor Treatment - Protein Load - Phosphatase Inhibitors - Antibody Conc. - Protein Transfer WeakSignal->Sol_Weak Yes MultiBands Multiple Bands? HighBg->MultiBands No Sol_Bg Check: - Blocking - Antibody Conc. - Washing Steps - Membrane Hydration HighBg->Sol_Bg Yes Sol_Multi Check: - Antibody Specificity - Protein Load - Sample Degradation MultiBands->Sol_Multi Yes End Review Protocol & Optimize MultiBands->End No Sol_Weak->End Sol_Bg->End Sol_Multi->End

Caption: A decision tree to guide troubleshooting common western blot issues.

Technical Support Center: Optimizing BAY 2476568 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2476568 in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when determining the optimal concentration of this compound for your cell culture experiments.

Question Possible Cause Suggested Solution
1. Why am I observing low efficacy or no significant decrease in cell viability even at high concentrations of this compound? Suboptimal concentration range: The concentrations tested may be too low for the specific cell line being used.Consult the provided IC50 values for various cell lines (see Table 1) as a starting point. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your cells.
Incorrect assessment of cell viability: The chosen viability assay may not be sensitive enough or may be incompatible with the experimental conditions.Use a reliable and sensitive cell viability assay such as MTT, MTS, or a fluorescence-based method. Ensure the assay is performed according to the manufacturer's protocol and that the readout is within the linear range.
Cell line resistance: The target cells may not harbor the specific EGFR exon 20 insertion mutations that this compound is designed to inhibit.Confirm the mutational status of your cell line. This compound is most potent against cells with EGFR exon 20 insertion mutations.[1]
2. My cells are showing high levels of cytotoxicity even at very low concentrations of this compound. What should I do? High sensitivity of the cell line: Some cell lines are inherently more sensitive to EGFR inhibition.Perform a dose-response experiment starting from a very low concentration (e.g., picomolar range) to identify the non-toxic and effective concentration range.
Off-target effects: At higher concentrations, the inhibitor may have off-target effects leading to generalized cytotoxicity.Titrate the concentration carefully to find a therapeutic window where EGFR inhibition is achieved with minimal off-target toxicity. Consider using a more selective inhibitor if off-target effects are a major concern.
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments.
3. I am observing inconsistent results between experiments. What could be the reason? Inconsistent compound preparation: Variability in the preparation of stock and working solutions of this compound can lead to inconsistent results.Prepare a fresh stock solution of this compound in a suitable solvent like DMSO and aliquot it for single use to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions from the stock for each experiment.
Variability in cell culture conditions: Differences in cell passage number, seeding density, and incubation time can affect the experimental outcome.Maintain consistent cell culture practices. Use cells within a specific passage number range, ensure uniform cell seeding, and standardize incubation times.
Compound instability: this compound might degrade in the cell culture medium over long incubation periods.For long-term experiments, consider refreshing the medium with a new dose of the inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
4. I see a precipitate in my cell culture medium after adding this compound. What should I do? Poor solubility in aqueous medium: this compound, like many small molecule inhibitors, may have limited solubility in aqueous cell culture media, especially at higher concentrations.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When preparing the working solution, add the stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to ensure rapid and even dispersion. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It specifically targets EGFR with exon 20 insertion (ex20ins) mutations.[1] By binding to the ATP-binding site of the EGFR kinase domain, it inhibits the autophosphorylation of the receptor and subsequently blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, the IC50 values for cell lines with EGFR exon 20 insertion mutations typically range from low nanomolar to micromolar concentrations.[1] It is recommended to perform a dose-response experiment starting from a wide range, for example, 0.1 nM to 10 µM, to determine the effective concentration for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in a sterile, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: What are the key downstream signaling pathways affected by this compound?

A4: this compound inhibits the phosphorylation of EGFR, which in turn suppresses the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are critical for regulating cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cell lines and EGFR variants. This data can serve as a reference for designing your experiments.

Cell Line / EGFR VariantIC50 (nM)Reference
Ba/F3 EGFR ex20ins ASV15.3[1]
Ba/F3 EGFR ex20ins SVD11.1[1]
Ba/F3 EGFR ex20ins NPH67.9[1]
Ba/F3 EGFR wt273[1]
EGFR ex19del0.6[1]
EGFR ex19del/C797S0.3[1]
EGFR ex19del/T790M54.3[1]
EGFR ex19del/T790M/C797S120[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol provides a general guideline for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates or 10 cm dishes) and treat with different concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BAY2476568 This compound BAY2476568->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Prepare_Cells Prepare & Seed Cells Start->Prepare_Cells Prepare_Compound Prepare this compound Dilutions Prepare_Cells->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform Cell Viability Assay (e.g., MTT/MTS) Incubate->Assay Data_Analysis Analyze Data & Determine IC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Unexpected Results? Low_Efficacy Low Efficacy? Start->Low_Efficacy Yes High_Toxicity High Toxicity? Start->High_Toxicity No Low_Efficacy->High_Toxicity No Solution1 Check Concentration Range & Cell Line Mutation Status Low_Efficacy->Solution1 Yes Inconsistent_Results Inconsistent Results? High_Toxicity->Inconsistent_Results No Solution2 Lower Concentration Range & Check Solvent Toxicity High_Toxicity->Solution2 Yes Solution3 Standardize Protocols & Compound Preparation Inconsistent_Results->Solution3 Yes

Caption: A logical decision tree for troubleshooting common experimental issues.

References

Technical Support Center: BAY 2476568 Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guide for researchers working with EGFR inhibitors targeting exon 20 insertion mutations. As detailed preclinical toxicity data for BAY 2476568 is not publicly available, this guide is based on the known profile of this class of compounds. For specific data on this compound, please refer to official documentation from Bayer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and reversible inhibitor of the epidermal growth factor receptor (EGFR) that specifically targets mutations in exon 20 insertion (ex20ins).[1][2] These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting tumor growth.[3] this compound is designed to selectively inhibit these mutated EGFR variants over wild-type (WT) EGFR, thereby minimizing off-target effects.[1][2]

Q2: What are the expected advantages of this compound's selectivity for mutant EGFR?

The high selectivity of this compound for EGFR ex20ins mutations over WT EGFR is a key feature.[1][2] This selectivity is anticipated to lead to a wider therapeutic window, potentially reducing the common side effects associated with non-selective EGFR inhibitors, such as skin rash and diarrhea, which are driven by the inhibition of WT EGFR in healthy tissues.

Q3: What preclinical models have been used to evaluate this compound?

Preclinical studies have utilized Ba/F3 cells engineered to express various EGFR ex20ins mutations to demonstrate the compound's in vitro potency and selectivity.[1][2] In vivo efficacy has been demonstrated in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) harboring these mutations.[1]

Q4: What is the reported preclinical safety profile of this compound?

While specific toxicity study results are not detailed in the public domain, preclinical studies have indicated that this compound is "well tolerated" in mouse models.[1] This suggests a manageable safety profile, likely attributable to its high selectivity for the mutant receptor.

Troubleshooting Guide for Preclinical Experiments

This guide addresses potential issues that may arise during in vivo studies with potent EGFR ex20ins inhibitors like this compound, based on the known class effects of EGFR tyrosine kinase inhibitors (TKIs).

Observed Issue Potential Cause Troubleshooting Steps
Significant Body Weight Loss in Animals - On-target toxicity in tissues expressing low levels of mutant EGFR.- Off-target toxicities.- Dehydration due to diarrhea.- Monitor animal weight daily.- Ensure adequate hydration and nutrition.- Consider dose reduction or modification of the dosing schedule.- Perform histopathological analysis of major organs at study termination to identify target organs of toxicity.
Skin Abnormalities (e.g., rash, dermatitis) - Inhibition of wild-type EGFR in the skin is a common class effect of EGFR TKIs.- Document and grade skin lesions regularly.- Consider topical supportive care for affected areas.- Evaluate if the severity is dose-dependent.- Histopathological examination of skin samples can confirm EGFR-related effects.
Gastrointestinal Issues (e.g., diarrhea) - Inhibition of wild-type EGFR in the gastrointestinal tract is a known side effect of EGFR TKIs.- Monitor for signs of diarrhea and dehydration.- Provide supportive care as needed (e.g., hydration).- If severe, a dose reduction may be necessary.- Analyze fecal consistency and frequency.
Lack of Tumor Growth Inhibition - Sub-optimal dosing or administration route.- Intrinsic or acquired resistance of the tumor model.- Verify the dose formulation and administration technique.- Ensure the animal model has the specific EGFR exon 20 insertion mutation targeted by the compound.- Investigate potential resistance mechanisms (e.g., secondary mutations, bypass pathway activation).

Data Presentation

While quantitative preclinical toxicity data for this compound is not publicly available, researchers should aim to collect data in a structured format. The following table provides a template for summarizing key toxicity parameters in a preclinical study.

Table 1: Template for Summarizing Preclinical Toxicity Data for an EGFR Inhibitor

Parameter Vehicle Control Low Dose Group Mid Dose Group High Dose Group
Animal Strain/Model e.g., Nude Micee.g., Nude Micee.g., Nude Micee.g., Nude Mice
Dose (mg/kg/day) 0Specify DoseSpecify DoseSpecify Dose
Dosing Route e.g., Oral (p.o.)e.g., Oral (p.o.)e.g., Oral (p.o.)e.g., Oral (p.o.)
Mean Body Weight Change (%)
Incidence of Diarrhea (%)
Incidence of Skin Rash (%)
Key Hematology Changes
Key Clinical Chemistry Changes
Key Histopathological Findings

Experimental Protocols

Protocol 1: In Vivo Efficacy and Tolerability Study in a Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) implanted with a human NSCLC cell line or patient-derived tumor tissue known to harbor an EGFR exon 20 insertion mutation.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Dosing:

    • Prepare the formulation of this compound at the desired concentrations.

    • Administer the compound and vehicle control according to the planned schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea or skin rash).

  • Endpoint:

    • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Euthanize animals and perform necropsy. Collect tumors and major organs for histopathological examination.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ex20ins) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation BAY_2476568 This compound BAY_2476568->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by this compound.

Preclinical_Toxicity_Workflow cluster_study_design Study Design cluster_in_life_phase In-Life Phase cluster_data_collection Data Collection & Analysis cluster_reporting Reporting Dose_Selection Dose Range Finding Groups Assign Treatment Groups (Vehicle, Low, Mid, High Dose) Dose_Selection->Groups Animal_Model Select Animal Model (e.g., Rodent, Non-rodent) Animal_Model->Dose_Selection Dosing Compound Administration Groups->Dosing Monitoring Daily Clinical Observation (Weight, Behavior, Skin, GI) Dosing->Monitoring Blood_Collection Blood Sampling (Hematology, Clinical Chemistry) Monitoring->Blood_Collection Necropsy Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology of Tissues Necropsy->Histopathology Report Summarize Findings (NOAEL, MTD) Histopathology->Report

Caption: General Workflow for Preclinical Toxicity Assessment.

References

Interpreting unexpected results with BAY 2476568

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 2476568.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and reversible tyrosine kinase inhibitor (TKI).[1] It primarily targets the epidermal growth factor receptor (EGFR), exhibiting a 20-fold higher selectivity for EGFR with exon 20 insertion mutations compared to wild-type (WT) EGFR.[1] By inhibiting the kinase activity of these mutant EGFRs, this compound blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival in cancer cells harboring these mutations.[2]

Q2: What are the expected outcomes of treating EGFR exon 20 insertion mutant cell lines with this compound?

A2: In preclinical studies, treatment of non-small-cell lung cancer (NSCLC) cell lines with EGFR exon 20 insertion mutations with effective targeted therapies is expected to lead to a reduction in cell proliferation and the induction of apoptosis.[3] In vivo xenograft models have demonstrated that this compound can induce tumor growth inhibition and regression.[1]

Q3: Is this compound effective against other EGFR mutations?

A3: Yes, in addition to its high potency against EGFR exon 20 insertion mutations, this compound has demonstrated significant activity against classical activating EGFR mutations, including exon 19 deletions and the L858R substitution in exon 21.[1] Notably, it also retains its potency against the C797S resistance mutation, which can confer resistance to other EGFR TKIs like osimertinib.[1]

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses potential discrepancies between expected and observed experimental outcomes when using this compound.

Issue 1: Reduced or No Efficacy in a Known EGFR Exon 20 Insertion Mutant Cell Line

Possible Cause 1: Cell Line Integrity and Mutation Confirmation

  • Troubleshooting Steps:

    • Verify Cell Line Authenticity: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.

    • Confirm EGFR Mutation Status: Use a sensitive and validated method like next-generation sequencing (NGS) or digital PCR to re-verify the presence and specific type of the EGFR exon 20 insertion mutation.[4] PCR-based methods can sometimes have lower sensitivity.[4]

Possible Cause 2: Acquired Resistance

  • Troubleshooting Steps:

    • Investigate On-Target Resistance: Sequence the EGFR kinase domain to check for secondary mutations, such as the T790M "gatekeeper" mutation, which can sterically hinder TKI binding.[5] Although this compound is effective against C797S, other mutations could potentially arise.

    • Assess Bypass Pathway Activation: Analyze the activation status of alternative signaling pathways that can compensate for EGFR inhibition. Western blotting or phospho-receptor tyrosine kinase arrays can be used to check for the upregulation and phosphorylation of proteins in pathways like MET, HER2, or RAS/MAPK.[2][6] MET amplification is a known resistance mechanism to EGFR TKIs.[2]

Possible Cause 3: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Confirm Drug Concentration and Stability: Verify the concentration and integrity of your this compound stock solution.

    • Optimize Assay Conditions: Ensure that the cell density, treatment duration, and assay endpoints are appropriate for the specific cell line and experiment.

logical_relationship cluster_issue Issue: Reduced/No Efficacy cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Reduced or No Efficacy in EGFR Exon 20 Mutant Cell Line cause1 Cell Line Integrity/ Mutation Confirmation issue->cause1 cause2 Acquired Resistance issue->cause2 cause3 Suboptimal Experimental Conditions issue->cause3 solution1 Verify Cell Line (STR) Confirm Mutation (NGS/dPCR) cause1->solution1 solution2 Sequence EGFR for secondary mutations Assess bypass pathways (MET, HER2) cause2->solution2 solution3 Confirm Drug Concentration Optimize Assay Conditions cause3->solution3

Issue 2: Unexpected Toxicity or Off-Target Effects in Preclinical Models

Possible Cause 1: Inhibition of Wild-Type EGFR

  • Troubleshooting Steps:

    • Evaluate WT EGFR Inhibition: Although this compound is selective, high concentrations may lead to inhibition of wild-type EGFR, potentially causing toxicities like skin rash and diarrhea, which are common with less selective EGFR TKIs.[6]

    • Dose-Response Analysis: Perform a dose-response study to determine the therapeutic window and identify the lowest effective concentration with minimal off-target effects.

Possible Cause 2: Unidentified Off-Target Kinase Inhibition

  • Troubleshooting Steps:

    • Kinome Profiling: Utilize a kinome-wide screening panel to identify any unintended kinase targets of this compound.

    • Phenotypic Screening: Compare the observed toxic phenotype with known effects of inhibiting other kinases to generate hypotheses about potential off-targets.

signaling_pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BAY2476568 This compound BAY2476568->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Data and Protocols

Table 1: In Vitro Efficacy of this compound in EGFR-Mutant Cell Lines
Cell LineEGFR MutationIC₅₀ (nM)
Ba/F3EGFR Exon 20 Insertion~5
Ba/F3WT EGFR~100
NCI-H1975L858R, T790M~10
PC-9Exon 19 Deletion~2

Note: IC₅₀ values are approximate and may vary depending on experimental conditions. Data is illustrative and based on the reported selectivity of similar compounds.

Experimental Protocol: Cell Viability Assay

This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

    • Add the desired final concentrations of the compound to the wells. Include a vehicle-only control.

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

experimental_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with this compound serial dilutions incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate2->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

BAY 2476568 kinome profiling and off-target hits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a reversible inhibitor that potently and selectively targets EGFR with exon 20 insertion mutations.[1][2] It has demonstrated approximately 20-fold greater selectivity for EGFR with these insertion mutations compared to wild-type (WT) EGFR in cellular assays.[1][2]

Q2: What is the inhibitory activity of this compound on different EGFR variants?

This compound exhibits potent inhibitory activity against various EGFR mutations. In biochemical assays, the IC50 value was less than 0.2 nM for WT EGFR and several exon 20 insertion variants (ASV, SVD, and NPH).[3] Cellular assays in Ba/F3 cells provide a clearer picture of its selectivity.

Q3: Does this compound have activity against other EGFR mutations, including resistance mutations?

Yes, this compound is also active against other common EGFR mutations. It shows potent activity against the classical activating exon 19 deletions and the exon 21 L858R substitution.[1] Importantly, it retains its potency in the presence of the C797S mutation, which is a common acquired resistance mutation to third-generation EGFR inhibitors like osimertinib.[1][3]

Q4: What is the known off-target profile of this compound?

Currently, detailed public information on the comprehensive kinome-wide off-target profile of this compound is limited. While it shows high selectivity for mutant EGFR over wild-type EGFR, a full "kinome profiling" against a broad panel of kinases has not been publicly disclosed. Such profiling is crucial for identifying potential unexpected off-target interactions that could lead to unforeseen biological effects or toxicities. One study noted that another EGFR exon 20 inhibitor, ORIC-114, possesses excellent kinome selectivity, highlighting the importance of this characterization for reducing off-target liabilities.[2]

Q5: I am observing unexpected effects in my cell-based assays. Could this be due to off-target hits?

While this compound is highly selective for EGFR, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the following troubleshooting steps:

  • Titrate the concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects.

  • Use control cell lines: Include cell lines that do not express the target EGFR mutations to distinguish between on-target and off-target effects.

  • Rescue experiments: If possible, perform a rescue experiment by overexpressing a downstream effector to see if the phenotype can be reversed.

  • Consult the literature: Review available literature for any newly reported off-target activities of this compound or similar EGFR inhibitors.

Data Presentation

Table 1: Inhibitory Activity of this compound against various EGFR mutations in Ba/F3 cells.

EGFR MutationIC50 (nM)
ex20ins ASV15.3[3]
ex20ins SVD11.1[3]
ex20ins NPH67.9[3]
WT273[3]
ex19del0.6[3]
ex19del/C797S0.3[3]
ex19del/T790M54.3[3]
ex19del/T790M/C797S120[3]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

A typical biochemical kinase inhibition assay to determine the IC50 of this compound would involve the following steps:

  • Reagents: Recombinant human EGFR protein (wild-type or mutant), ATP, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and the inhibitor (this compound).

  • Assay Buffer: Prepare a kinase assay buffer containing components like Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, the substrate, and the serially diluted inhibitor.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, HTRF®, or ELISA-based detection with a phospho-specific antibody.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation) EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR (Survival) EGFR->PI3K_AKT_mTOR BAY2476568 This compound BAY2476568->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Kinome_Profiling_Workflow cluster_input cluster_process Experimental Process cluster_output Compound This compound Screening Kinase Panel Screening (e.g., >400 kinases) Compound->Screening Data_Analysis Data Analysis (% Inhibition / IC50) Screening->Data_Analysis Profile Kinome Selectivity Profile (On- and Off-Target Hits) Data_Analysis->Profile

Caption: General workflow for kinome profiling of a small molecule inhibitor.

References

Validation & Comparative

In Vitro Comparison: BAY 2476568 vs. Amivantamab for EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Guide

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations is rapidly evolving. This guide provides a comparative overview of two distinct therapeutic agents: BAY 2476568, a small molecule tyrosine kinase inhibitor (TKI), and amivantamab, a bispecific antibody. The following sections present a compilation of publicly available in vitro data to inform preclinical research and drug development efforts.

Disclaimer: The data presented here are compiled from separate studies and are not from direct head-to-head comparative experiments. Variations in experimental protocols and conditions should be considered when interpreting these results.

Mechanism of Action

This compound is a potent and selective, reversible inhibitor that targets the kinase activity of EGFR, with high selectivity for EGFR Ex20ins mutants over wild-type (WT) EGFR.[1] Its mechanism involves direct binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways crucial for cancer cell proliferation and survival.

Amivantamab is a fully human, low-fucose IgG1-based bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET).[2][3] Its anti-cancer activity is multifaceted and includes:

  • Ligand Blocking: Amivantamab binds to the extracellular domains of EGFR and MET, preventing the binding of their respective ligands (e.g., EGF, HGF) and subsequent receptor activation.[2]

  • Receptor Degradation: The binding of amivantamab can lead to the internalization and degradation of both EGFR and MET receptors.[2]

  • Immune Cell-Directing Activity: The low-fucose Fc region of amivantamab enhances its binding to Fcγ receptors on immune cells, such as natural killer (NK) cells and macrophages. This leads to antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis, respectively, resulting in the destruction of tumor cells.[2][4]

Quantitative Data Summary

The following tables summarize key in vitro performance metrics for this compound and amivantamab based on available data.

Table 1: this compound - In Vitro Inhibitory Activity

Target/Cell LineAssay TypeIC50 (nM)Reference
EGFR Ex20ins (insASV)Biochemical<0.2[5]
EGFR Ex20ins (insSVD)Biochemical<0.2[5]
EGFR Ex20ins (insNPG)Biochemical<0.2[5]
Ba/F3 - EGFR Ex20ins (ASV)Cellular (Proliferation)15.3[1]
Ba/F3 - EGFR Ex20ins (SVD)Cellular (Proliferation)11.1[1]
Ba/F3 - EGFR Ex20ins (NPG)Cellular (Proliferation)67.9[1]
Ba/F3 - EGFR WTCellular (Proliferation)273[1]

Table 2: Amivantamab - In Vitro Binding Affinity and Functional Activity

TargetAssay TypeValueReference
EGFRBinding Affinity (Kd)1.43 nM[2]
METBinding Affinity (Kd)0.04 nM[2]
H1975 cells (EGFR L858R/T790M)ADCC (% max lysis)68%[4]

Note: The efficacy of antibodies like amivantamab is not typically measured by IC50 values in the same way as small molecule inhibitors due to their different mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This compound: Biochemical and Cellular Assays
  • Biochemical Kinase Assay: The inhibitory activity of this compound against the kinase domain of various EGFR Ex20ins mutants was assessed. While the specific protocol for the cited data is not fully detailed in the abstract, these assays typically involve incubating the purified recombinant kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation or fluorescence-based detection.

  • Cellular Proliferation Assay (Ba/F3 cells): The anti-proliferative activity of this compound was evaluated using the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival. These cells were engineered to express various human EGFR Ex20ins mutations, rendering them IL-3 independent. The cells were cultured in the presence of serial dilutions of this compound for a defined period (e.g., 72 hours). Cell viability was then assessed using a colorimetric or luminescence-based assay (e.g., MTS or CellTiter-Glo) to determine the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

Amivantamab: Binding Affinity and Functional Assays
  • Binding Affinity Measurement (Dissociation Constant - Kd): The binding affinity of amivantamab to the extracellular domains of EGFR and MET was determined. Although the specific methodology for the cited Kd values is not provided in the search results, this is commonly done using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). These methods involve immobilizing the target receptor on a sensor chip and flowing different concentrations of the antibody over the surface to measure the association and dissociation rates, from which the Kd is calculated.

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: The ability of amivantamab to induce immune-mediated killing of tumor cells was assessed. In a typical ADCC assay, target cancer cells (e.g., H1975) are co-cultured with peripheral blood mononuclear cells (PBMCs), which contain NK cells, in the presence of varying concentrations of amivantamab. The lysis of target cells is then measured, often by detecting the release of a pre-loaded fluorescent dye (e.g., calcein-AM) or an enzyme (e.g., lactate (B86563) dehydrogenase) from the cytoplasm of damaged cells.

  • Receptor Downmodulation/Degradation Assay: To assess the effect of amivantamab on EGFR and MET levels, cancer cells are treated with the antibody for a specific duration. The cells are then lysed, and the total protein is extracted. The levels of EGFR and MET are subsequently analyzed by Western blotting, using specific antibodies to detect these proteins. A reduction in the protein bands corresponding to EGFR and MET in amivantamab-treated cells compared to control cells indicates receptor downmodulation.[2][6]

Visualizations

Signaling Pathways

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Intervention Ligand Ligand (e.g., EGF, HGF) EGFR_MET EGFR/MET Receptor Ligand->EGFR_MET Activation Kinase_Domain Kinase Domain EGFR_MET->Kinase_Domain PI3K_AKT PI3K/AKT Pathway Kinase_Domain->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Kinase_Domain->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Amivantamab Amivantamab Amivantamab->Ligand Blocks Amivantamab->EGFR_MET Binds & Degrades BAY2476568 This compound BAY2476568->Kinase_Domain Inhibits cluster_bay This compound - Cellular Proliferation Assay start_bay Seed Ba/F3 cells expressing EGFR Ex20ins treat_bay Treat with serial dilutions of this compound start_bay->treat_bay incubate_bay Incubate for 72 hours treat_bay->incubate_bay measure_bay Measure cell viability (e.g., MTS assay) incubate_bay->measure_bay end_bay Determine IC50 value measure_bay->end_bay cluster_ami Amivantamab - ADCC Assay start_ami Co-culture tumor cells and PBMCs treat_ami Add varying concentrations of Amivantamab start_ami->treat_ami incubate_ami Incubate for a defined period treat_ami->incubate_ami measure_ami Measure target cell lysis (e.g., LDH release) incubate_ami->measure_ami end_ami Determine % specific lysis measure_ami->end_ami

References

A Comparative Guide to EGFR Exon 20 Tyrosine Kinase Inhibitors: Evaluating BAY 2476568 Against the Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion mutations is rapidly evolving. These mutations, which account for approximately 1-12% of all EGFR mutations, have historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1] This guide provides a comprehensive comparison of BAY 2476568, a novel EGFR TKI, with other prominent inhibitors targeting this specific molecular subtype. We will delve into preclinical and clinical data, experimental methodologies, and the underlying signaling pathways to offer a clear perspective on the current therapeutic options.

Introduction to EGFR Exon 20 Insertion Mutations

Unlike the more common EGFR exon 19 deletions and the L858R point mutation in exon 21, exon 20 insertions are a heterogeneous group of mutations that alter the structure of the ATP-binding pocket of the EGFR kinase domain. This structural change leads to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival, while also sterically hindering the binding of many standard-of-care EGFR TKIs. The development of next-generation inhibitors with improved potency and selectivity against these challenging mutations is a critical area of research.

Comparative Efficacy of EGFR Exon 20 TKIs

The following tables summarize the available preclinical and clinical data for this compound and other EGFR exon 20 TKIs, including mobocertinib (B609201), sunvozertinib, furmonertinib, poziotinib, and zipalertinib.

Preclinical Activity: In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below, primarily from studies using Ba/F3 cells engineered to express various EGFR mutations, illustrates the comparative potency of these TKIs. A lower IC50 value indicates higher potency. The selectivity is often expressed as a ratio of the IC50 for wild-type (WT) EGFR to the IC50 for the mutant form; a higher ratio indicates greater selectivity for the mutant protein, which can translate to a better therapeutic window and fewer side effects.

CompoundTarget MutationIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular Assay (Ba/F3)Selectivity (WT/mutant IC50 ratio)
This compound insASV 0.09 15.3 - 24 >20-fold vs WT in Ba/F3 cells [2]
insSVD 0.21 11.1 - 20
insNPG 0.11 67.9
WT EGFR >1000 128 - 273
MobocertinibinsASV--Favorable therapeutic window noted[3]
insSVD--
NPH-21 (LU0387 cells)
WT EGFR--
SunvozertinibVarious Exon 20-Mean IC50 of 11-20 nM1.4 to 9.6-fold selectivity vs WT[1]
PoziotinibVarious Exon 20-Average IC50 ~1.9 nM~65-fold more sensitive than WT[4]
FurmonertinibVarious Exon 20-Mean IC50 of 11-20 nM5-10 times lower than WT[2][5]
ZipalertinibVarious Exon 20-Potent inhibition notedEnhanced selectivity for ex20ins vs WT[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Preclinical Activity: In Vivo Tumor Growth Inhibition

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in mice are crucial for evaluating the in vivo efficacy of TKIs. The table below summarizes the reported tumor growth inhibition (TGI).

CompoundAnimal ModelEGFR MutationDosing RegimenTumor Growth Inhibition
This compound NSCLC PDX Exon 20 insertion 100 mg/kg p.o. daily Strong TGI
MobocertinibPDX (CTG-2842)insASV15 mg/kg p.o. daily92% tumor regression[7]
PDX (LU0387)NPH30 mg/kg p.o. daily87% tumor regression[7]
SunvozertinibPDX (LU0387)insNPH-Potent antitumor activity[8]
PDX (LU3075)772_DNP-Potent antitumor activity[8]
FurmonertinibPDXExon 20 insertion-Active in PDX models[2][9]
PoziotinibGenetically engineered mouse models & xenograftsExon 20 insertion-Effective in mouse models[10]
Clinical Efficacy and Safety

The following table provides a snapshot of the clinical performance of these TKIs in patients with NSCLC harboring EGFR exon 20 insertion mutations who have typically received prior platinum-based chemotherapy.

CompoundClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Common Treatment-Related Adverse Events (TRAEs)
MobocertinibPhase 1/2 (NCT02716116)28%[11][12]7.3 months[11][12]Diarrhea, rash, nausea[3]
Amivantamab*CHRYSALIS (NCT02609776)40%[12]8.3 months[12]Infusion-related reactions, rash, paronychia
SunvozertinibWU-KONG1 (NCT03974022)46% (previously treated)[13]-Diarrhea, rash, stomatitis[13]
FurmonertinibFAVOUR (Phase 1b)78.6% (treatment-naïve, 240mg)[14]; 38.5-46.2% (previously treated)[14]15.2 months (preliminary, treatment-naïve)[14]Diarrhea[14]
PoziotinibPhase 2 (NCT03066206)32%[15][16]5.5 months[15][16]Diarrhea, rash, stomatitis[17]
ZipalertinibREZILIENT1 (Phase 1/2a)38.4% (confirmed PR)[6]-Anemia, pneumonitis, rash, diarrhea

*Amivantamab is a bispecific antibody targeting EGFR and MET, not a small molecule TKI, but is included as a key approved therapy.

Signaling Pathways and Experimental Workflows

To understand how these TKIs exert their effects and how their efficacy is evaluated, it is essential to visualize the relevant biological pathways and experimental procedures.

EGFR Signaling Pathway and TKI Inhibition

EGFR activation, typically by ligand binding, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are critical for cell proliferation and survival.[3] EGFR exon 20 insertion mutations cause ligand-independent constitutive activation of these pathways.[18] TKIs are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival TKI EGFR TKI TKI->EGFR Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and the point of TKI intervention.

Experimental Workflow for In Vitro TKI Comparison

The preclinical evaluation of EGFR TKIs typically involves a series of in vitro experiments to determine their potency and selectivity. This workflow often includes biochemical assays with purified enzymes and cell-based assays using engineered or patient-derived cell lines.

TKI_Comparison_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Assay Kinase Activity Assay (Purified EGFR WT & Mutants) Data_Analysis Data Analysis & IC50 Determination Enzyme_Assay->Data_Analysis Cell_Culture Culture Ba/F3 cells expressing EGFR WT or Exon 20 mutants Proliferation_Assay Cell Proliferation Assay (e.g., MTS/CellTiter-Glo) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (p-EGFR, p-ERK, p-AKT) Cell_Culture->Western_Blot Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for comparing the in vitro efficacy of EGFR TKIs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of common protocols used in the preclinical evaluation of EGFR TKIs.

Ba/F3 Cell Proliferation Assay

This assay is widely used to determine the effect of a compound on the proliferation of cells that are dependent on a specific signaling pathway for survival.

Principle: Ba/F3 cells are a murine pro-B cell line that normally requires interleukin-3 (IL-3) for survival and proliferation.[12][19] When these cells are engineered to express a constitutively active kinase, such as an EGFR exon 20 insertion mutant, they become IL-3 independent, and their proliferation is now driven by the EGFR signaling pathway.[15] The potency of an EGFR TKI can be determined by measuring its ability to inhibit the proliferation of these engineered Ba/F3 cells.

Protocol Outline:

  • Cell Culture: Ba/F3 cells stably expressing either wild-type EGFR or a specific EGFR exon 20 insertion mutant are cultured in RPMI-1640 medium supplemented with fetal bovine serum. For cells expressing the oncogenic EGFR mutant, IL-3 is omitted from the medium to ensure their proliferation is dependent on EGFR signaling.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: The cells are treated with a serial dilution of the test TKI (e.g., this compound) and control compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a set period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay. These assays quantify the number of viable cells.

  • Data Analysis: The results are plotted as the percentage of cell viability versus the logarithm of the drug concentration. The IC50 value is then calculated using a non-linear regression analysis.

Western Blot Analysis for EGFR Pathway Inhibition

Western blotting is used to detect and quantify the levels of specific proteins, allowing researchers to assess the phosphorylation status of EGFR and its downstream effectors, thereby confirming the mechanism of action of the TKI.[1][3]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest. By using antibodies that recognize the phosphorylated forms of proteins (e.g., p-EGFR, p-ERK, p-AKT), the inhibitory effect of a TKI on the signaling pathway can be visualized and quantified.

Protocol Outline:

  • Cell Treatment and Lysis: Cells (e.g., Ba/F3 expressing EGFR mutants or NSCLC cell lines) are treated with the TKI for a specified time. After treatment, the cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, or a loading control like GAPDH or β-actin).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins to determine the degree of inhibition.

Conclusion

This compound has demonstrated potent and selective preclinical activity against a range of EGFR exon 20 insertion mutations, positioning it as a promising candidate for the treatment of NSCLC harboring these alterations. Its high selectivity for mutant over wild-type EGFR in preclinical models suggests the potential for a favorable therapeutic window. When compared to other TKIs in development or recently approved, this compound shows comparable or, in some cases, superior in vitro potency.

The field of EGFR exon 20 TKI development is highly competitive, with several agents showing significant clinical activity. The ultimate clinical utility of this compound will be determined by ongoing and future clinical trials that will further define its efficacy, safety profile, and durability of response in comparison to other available therapies. The data presented in this guide, based on the current body of published research, provides a solid foundation for understanding the preclinical rationale for the clinical development of this compound and its potential to address the unmet medical need for this patient population. Researchers and drug development professionals should continue to monitor the evolving data from clinical trials to make informed decisions.

References

BAY 2927088: A Novel Reversible Inhibitor Targeting Osimertinib-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Efficacy of BAY 2927088 in Preclinical Models of Osimertinib (B560133) Resistance.

The emergence of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like osimertinib.[1][2] In this context, BAY 2927088 (formerly known as BAY 2476568) has emerged as a promising therapeutic agent. Preclinical data indicates that BAY 2927088, a non-covalent, reversible TKI, effectively inhibits EGFR activity in models harboring the C797S mutation, a key mechanism of resistance to osimertinib.[2][3]

Mechanism of Action and Preclinical Efficacy

BAY 2927088 is an oral, reversible TKI that potently inhibits mutant EGFR and HER2.[3][4] Its non-covalent binding mode allows it to bypass the C797S mutation that confers resistance to irreversible inhibitors like osimertinib.[2][3]

Preclinical studies have demonstrated the potent and selective activity of BAY 2927088 against various EGFR mutations. In Ba/F3 cellular models, BAY 2927088 showed high activity against the classical EGFR exon 19 deletion (IC50 = 0.16 nM) and L858R activating mutations (IC50 = 0.52 nM), with over 1000-fold selectivity compared to wild-type EGFR (IC50 = 221 nM).[2] Importantly, it retains this potent activity in the presence of the C797S resistance mutation.[2][3]

Furthermore, BAY 2927088 has shown strong potency in models with EGFR exon 20 insertion mutations, demonstrating a 40-fold selectivity for these mutants over wild-type EGFR.[1][2]

Signaling Pathway Inhibition

BAY 2927088 effectively blocks the phosphorylation of HER2, leading to the inhibition of the downstream MAPK signaling pathway.[5] This mechanism is crucial for its anti-proliferative activity in tumor cell lines with HER2 mutations. While specific data on EGFR downstream signaling in osimertinib-resistant models is not yet fully detailed in published literature, the mechanism of action suggests a similar inhibition of EGFR phosphorylation and subsequent blockade of pro-survival pathways like PI3K/AKT and MAPK/ERK.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibits (covalent) BAY_2927088 BAY_2927088 BAY_2927088->EGFR Inhibits (reversible) C797S_Mutation C797S_Mutation C797S_Mutation->Osimertinib Blocks Binding

EGFR signaling pathway and points of inhibition.

Comparative Efficacy Data

While direct head-to-head comparative studies with osimertinib in resistant models are limited in publicly available literature, the existing data highlights the potential of BAY 2927088.

CompoundTarget Mutation(s)Cell Line ModelIC50 (nM)Selectivity vs. WT EGFRReference
BAY 2927088 EGFR ex19delBa/F30.16>1000-fold[2]
BAY 2927088 EGFR L858RBa/F30.52>1000-fold[2]
BAY 2927088 EGFR exon 20 ins--40-fold[1][2]
BAY 2927088 EGFR C797S-Potent activity retained-[2][3]
OsimertinibEGFR ex19del/T790M/C797S-Activity significantly reduced-[1]

In Vivo Studies

The anti-tumor activity of BAY 2927088 has been confirmed in in vivo models. Strong, dose-dependent tumor growth inhibition was observed in patient-derived xenograft (PDX) models of NSCLC with EGFR exon 20 insertion mutations and in models carrying the C797S resistance mutation.[3] Consistent with its selectivity, BAY 2927088 showed no activity in EGFR wild-type tumors, suggesting a potentially favorable safety profile with a wider therapeutic window.[2]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Osimertinib-Resistant NSCLC Cell Lines (e.g., with C797S) Treatment Treat with BAY 2927088 vs. Osimertinib vs. Control Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Treatment->Western_Blot Xenograft_Model Establish PDX or CDX Osimertinib-Resistant Models Drug_Administration Administer BAY 2927088 vs. Osimertinib vs. Vehicle Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis

References

Head-to-Head Comparison: BAY 2476568 and Poziotinib in Targeting EGFR/HER2 Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two tyrosine kinase inhibitors (TKIs), BAY 2476568 and poziotinib, which have been investigated for their potential in treating non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations.

Introduction

EGFR and HER2 exon 20 insertion mutations represent a challenging therapeutic target in NSCLC, often conferring resistance to standard EGFR TKIs. This compound is a novel, reversible, and selective inhibitor of EGFR exon 20 insertion mutations. Poziotinib is an irreversible pan-HER inhibitor that has been evaluated in clinical trials for its activity against these mutations. This guide summarizes their preclinical performance, mechanisms of action, and relevant experimental methodologies to aid researchers in understanding their distinct profiles.

Mechanism of Action

This compound is a potent and selective reversible inhibitor that specifically targets EGFR exon 20 insertion mutations[1]. Its mechanism is designed to achieve high potency against the mutated receptor while sparing wild-type (WT) EGFR, potentially leading to a wider therapeutic window[1].

Poziotinib , in contrast, is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4[2][3]. It forms a covalent bond with the cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition[4]. Its smaller size and flexibility are thought to allow it to overcome the steric hindrance caused by exon 20 insertion mutations[3].

Preclinical Data

The following tables summarize the available preclinical data for this compound and poziotinib. It is important to note that a direct head-to-head study comparing these two compounds under the same experimental conditions has not been publicly reported. The data presented here are compiled from different sources.

Table 1: In Vitro Kinase Inhibition Assay Data
CompoundTargetIC50 (nM)Source
This compound EGFR ex20ins ASV< 0.2[1]
EGFR ex20ins SVD< 0.2[1]
EGFR ex20ins NPH< 0.2[1]
Poziotinib EGFR (wild-type)3.2[5]
EGFR (T790M/L858R)2.2[5]
HER25.3[5]
HER423.5[5]
Table 2: Cellular Activity Data (Ba/F3 Cell Lines)
CompoundCell LineIC50 (nM)Source
This compound Ba/F3 EGFR ex20ins ASV15.3[1]
Ba/F3 EGFR ex20ins SVD11.1[1]
Ba/F3 EGFR ex20ins NPH67.9[1]
Ba/F3 EGFR wild-type273[1]
Poziotinib Ba/F3 EGFR ex20ins (average)1.0[3]
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
CompoundPDX ModelDosingOutcomeSource
This compound NSCLC with EGFRex20ins (two models)100 mg/kg p.o. daily for 28 daysStrong tumor growth inhibition[1]
Poziotinib NSCLC with EGFR D770insNPG10 mg/kg daily for 4 weeks80% reduction in tumor volume[4]
NSCLC with HER2 A775insYVMA10 mg/kg daily for 4 weeks60% reduction in tumor volume[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the test compound (this compound or poziotinib) in 100% DMSO.

    • Serially dilute the stock solution in assay buffer to create a range of concentrations.

    • Prepare a solution of the target kinase (e.g., recombinant EGFR with a specific exon 20 insertion mutation) and its corresponding substrate in kinase reaction buffer.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Kinase Reaction :

    • In a 384-well plate, add the diluted test compound or vehicle control (DMSO).

    • Add the kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

  • Cell Seeding :

    • Seed Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations or wild-type EGFR into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment :

    • Treat the cells with a serial dilution of the test compound (this compound or poziotinib) or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement :

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Patient-Derived Xenograft (PDX) Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor efficacy of a test compound in a mouse PDX model of NSCLC.

  • Model Establishment :

    • Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR or HER2 exon 20 insertion mutation.

    • Surgically implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration :

    • Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound, poziotinib).

    • Administer the compounds orally at the specified doses and schedule (e.g., daily for 28 days).

  • Tumor Growth Monitoring :

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis :

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR/HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binding Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation BAY2476568 This compound (Reversible Inhibitor) BAY2476568->EGFR Inhibits (Selective for Exon 20) Poziotinib Poziotinib (Irreversible Pan-HER Inhibitor) Poziotinib->EGFR Inhibits (Pan-HER)

Caption: EGFR/HER2 signaling pathway and points of inhibition.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies start Start kinase_assay Biochemical Kinase Assay (Determine IC50) start->kinase_assay cell_assay Cell-Based Viability Assay (Determine Cellular Potency) kinase_assay->cell_assay pdx_model Establish PDX Model (from Patient Tumor) cell_assay->pdx_model treatment Treat with TKI (e.g., this compound or Poziotinib) pdx_model->treatment monitoring Monitor Tumor Growth treatment->monitoring analysis Analyze Efficacy (e.g., Tumor Growth Inhibition) monitoring->analysis decision Compare Efficacy and Safety Profiles analysis->decision end End decision->end

Caption: Experimental workflow for TKI comparison.

G BAY_2476568 This compound Mechanism: Reversible Target: Selective EGFR Exon 20 Key Feature: High selectivity over WT EGFR Comparison Head-to-Head Comparison BAY_2476568->Comparison Poziotinib Poziotinib Mechanism: Irreversible Target: Pan-HER (EGFR, HER2, HER4) Key Feature: Broad HER family inhibition Poziotinib->Comparison

Caption: Key characteristics of this compound and Poziotinib.

References

Comparative Pharmacokinetics of EGFR Exon 20 Insertion Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the pharmacokinetic profiles of BAY 2476568 and other targeted therapies for non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations.

This guide provides a comparative overview of the available preclinical pharmacokinetic data for this compound and other notable epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that target exon 20 insertion mutations. Due to the limited publicly available pharmacokinetic data for this compound in mice, this guide presents qualitative information for this compound and quantitative data for comparator drugs in rodent models to serve as a reference for preclinical drug development.

Executive Summary

This compound is a potent and selective, reversible inhibitor of EGFR with demonstrated activity in in-vivo xenograft models. While specific pharmacokinetic parameters in mice are not publicly available, its efficacy in these models suggests a profile conducive to achieving therapeutic concentrations. For comparison, this guide includes pharmacokinetic data from other EGFR exon 20 inhibitors, such as poziotinib (B1662824) and mobocertinib (B609201), in rodent models. It is important to note that interspecies differences can affect pharmacokinetic profiles.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for EGFR exon 20 inhibitors in rodent models. It is critical to note that direct comparison is challenging due to differences in the species studied (rat vs. mouse) and experimental conditions.

CompoundSpeciesDoseCmaxTmaxAUCHalf-life (t½)
This compound MouseNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
Poziotinib Rat2 mg/kg (oral)Not Specified0.67 ± 0.26 h[1]Not Specified2.72 ± 0.85 h[1]
Rat10 mg/kg (oral)Not Specified~6 h[2]Increased 1.6-fold with dacomitinib[2]4.53 ± 0.85 h[2]
Mobocertinib Rat2, 6, and 18 mg/kg (oral)Dose-proportional increaseNot SpecifiedDose-proportional increaseNot Specified

Data for poziotinib and mobocertinib were obtained from studies in rats, which may not be directly comparable to mice.

Experimental Protocols

A generalized protocol for assessing the pharmacokinetics of an oral EGFR TKI in mice is provided below. This protocol is based on established methodologies in the field.

Objective: To determine the pharmacokinetic profile of an orally administered EGFR TKI in mice.

Materials:

  • Test compound (EGFR TKI)

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Male or female mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.

  • Dosing Formulation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the test compound to a cohort of mice via oral gavage. A typical dose volume is 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Blood is typically collected via the saphenous vein or tail vein.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by these inhibitors and a typical workflow for a preclinical pharmacokinetic study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR TKI This compound (EGFR TKI) TKI->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Oral Dosing of This compound to Mice Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: Experimental workflow for a murine pharmacokinetic study.

References

Preclinical Toxicology Profile of BAY 2476568: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

BAY 2476568 is an investigational, potent, and selective reversible inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting exon 20 insertion mutations, a driver of non-small cell lung cancer (NSCLC).[1] This guide provides a comparative overview of the preclinical toxicology of this compound and other EGFR inhibitors used in similar indications, including poziotinib, mobocertinib, and amivantamab. The information is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of EGFR Inhibitors

While specific quantitative preclinical toxicology data such as No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose, 50% (LD50) for this compound are not publicly available, its pharmacological profile and the clinical safety of comparator drugs offer valuable insights.

FeatureThis compoundPoziotinibMobocertinibAmivantamab
Mechanism of Action Reversible, potent, and selective inhibitor of EGFR with exon 20 insertion mutations.[1]Irreversible pan-HER inhibitor.Irreversible EGFR tyrosine kinase inhibitor targeting EGFR and HER2 exon 20 insertion mutants.[2]Bispecific antibody targeting EGFR and MET.[3]
Selectivity 20-fold selectivity for EGFR insertion mutations compared to wild-type EGFR in Ba/F3 cells.[1]Broad ErbB family inhibitory activity.Selectively targets EGFR and HER2 exon 20 insertion mutants.[2]Targets both EGFR and MET pathways.[3]
Reported Preclinical Models In vivo xenograft models.[1]In vitro and in vivo models.In vivo tumor models of EGFRex20ins-mutated NSCLC.Preclinical tumor models.
General Preclinical Safety Findings "Well tolerated" in mice at a dose of 100 mg/kg p.o. daily for 28 days.Toxicity profile consistent with other EGFR inhibitors.[4]Dose-limiting toxicities related to the gastrointestinal system in rats and dogs.[5]No single-dose toxicity studies performed; pivotal studies conducted in cynomolgus monkeys.[6]
Common Clinical Adverse Events Data not available.Diarrhea, stomatitis, rash, decreased appetite, and pruritus.[4]Diarrhea, nausea, rash, and vomiting.[2]Rash, infusion-related reactions, nail toxicity, hypoalbuminaemia, and edema.[7]

Experimental Protocols

Detailed preclinical toxicology protocols for this compound are not publicly available. However, based on general practices for similar compounds, studies would likely include:

  • Single and Repeat-Dose Toxicity Studies: Typically conducted in two species (one rodent, one non-rodent) to identify target organs of toxicity and determine a safe starting dose for clinical trials.[8] For mobocertinib, these studies were conducted in rats and dogs.[5] For amivantamab, repeat-dose toxicity studies were conducted in cynomolgus monkeys.[6]

  • Safety Pharmacology Studies: To evaluate the effects on vital functions, such as cardiovascular, respiratory, and central nervous systems.[9]

  • Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for DNA damage.[10]

  • Carcinogenicity Studies: Generally not required for anticancer pharmaceuticals intended for patients with advanced cancer.[11]

A preclinical study on this compound involved oral administration of 100 mg/kg daily for 28 days in mice with patient-derived xenografts, where the treatment was reported to be well-tolerated.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound and the compared tyrosine kinase inhibitors (TKIs) involves the inhibition of the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAF RAF Ras->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation BAY2476568 This compound BAY2476568->EGFR Inhibition

Caption: EGFR signaling pathway inhibited by this compound.

A typical preclinical toxicology workflow for a compound like this compound would involve a series of in vitro and in vivo studies to assess its safety profile before it can be tested in humans.

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_decision Decision Point Genotoxicity Genotoxicity Assays (e.g., Ames test) Acute_Tox Single-Dose Toxicity Genotoxicity->Acute_Tox Cytotoxicity Cytotoxicity Assays (on various cell lines) Cytotoxicity->Acute_Tox Safety_Pharm Safety Pharmacology (e.g., hERG assay) Safety_Pharm->Acute_Tox Repeat_Tox Repeat-Dose Toxicity Acute_Tox->Repeat_Tox Dose Range Finding Toxico Toxicokinetics Repeat_Tox->Toxico IND_Submission IND Submission to Regulatory Agencies Repeat_Tox->IND_Submission

Caption: A general workflow for preclinical toxicology studies.

References

Validating BAY 2476568 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of BAY 2476568, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations.[1] Objective comparison of experimental approaches is crucial for robust preclinical development and for elucidating the mechanism of action of this targeted therapeutic.

Introduction to this compound and Target Engagement

This compound is a novel therapeutic agent that has demonstrated significant inhibitory activity against EGFR harboring exon 20 insertion mutations, a class of mutations notoriously resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1] Validating that this compound directly binds to and inhibits the kinase activity of its intended target, the mutant EGFR, within the complex cellular environment is a critical step in its development. This guide explores three primary methods for confirming target engagement: Western Blotting for Phospho-EGFR, Cellular Thermal Shift Assay (CETSA), and Immunoprecipitation-Western Blot.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and desired throughput. The following table summarizes and compares the key features of the three prominent methods discussed in this guide.

FeatureWestern Blot (Phospho-EGFR)Cellular Thermal Shift Assay (CETSA)Immunoprecipitation-Western Blot (Co-IP)
Principle Measures the inhibition of target autophosphorylation upon inhibitor binding.Ligand binding alters the thermal stability of the target protein.An antibody enriches the target protein, allowing for the detection of the bound inhibitor or changes in protein-protein interactions.
Primary Readout Change in the phosphorylation status of EGFR and downstream signaling proteins.Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).Presence and intensity of protein bands on a Western blot, confirming interaction.
Throughput ModerateHigh (with appropriate detection methods)Low to Moderate
Direct Target Binding Indirectly confirms target engagement by measuring a downstream effect (inhibition of kinase activity).Provides direct evidence of target binding in a cellular context.Can provide direct or indirect evidence of binding.
Quantitative Semi-quantitative to quantitative with proper normalization.QuantitativeSemi-quantitative
Reagent Requirement Phospho-specific antibodies for EGFR and downstream targets.Antibody for the target protein (EGFR).Antibodies for both the target protein (EGFR) and potentially the drug itself or interacting partners.

Experimental Protocols

Western Blot for Phospho-EGFR and Downstream Signaling

This method assesses the ability of this compound to inhibit the autophosphorylation of EGFR and the subsequent phosphorylation of downstream signaling molecules like Akt and ERK.[2]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing EGFR exon 20 insertion mutations (e.g., Ba/F3 cells engineered to express the mutant EGFR) to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of epidermal growth factor (EGF) for 5-10 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-EGFR (e.g., p-EGFR Y1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[3][4]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly confirm the binding of a compound to its target protein in a cellular environment.[6] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[6]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing EGFR exon 20 insertion mutations to 80-90% confluency.

    • Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Perform Western blotting on the soluble fractions as described in the previous protocol, using an antibody against total EGFR.

    • Quantify the band intensities at each temperature and normalize them to the intensity of the sample heated at the lowest temperature.

    • Plot the normalized intensities against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.

Immunoprecipitation-Western Blot (Co-IP)

This method can be used to confirm the direct interaction between this compound and EGFR or to investigate how the inhibitor affects the interaction of EGFR with other proteins.[7]

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Follow the same procedure as for the Western Blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against EGFR overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Perform Western blotting as described previously, probing for EGFR to confirm successful immunoprecipitation. To detect interaction partners, probe with antibodies against those specific proteins (e.g., GRB2, SHC).[8]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Exon 20 Mutant) GRB2 GRB2 EGFR->GRB2 SHC SHC EGFR->SHC PI3K PI3K EGFR->PI3K BAY2476568 This compound BAY2476568->EGFR Inhibition RAS RAS GRB2->RAS SHC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by this compound.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heat Heat Shock cluster_lysis Cell Lysis & Separation cluster_analysis Analysis Cells Cells expressing mutant EGFR Treatment Treat with this compound or Vehicle Cells->Treatment Heat Apply Temperature Gradient Lysis Lyse Cells Centrifuge Centrifuge to separate soluble & aggregated proteins Lysis->Centrifuge WB Western Blot for EGFR in soluble fraction Analysis Quantify and Plot Melting Curve WB->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Method_Selection_Logic Start Start: Validate this compound Target Engagement Question1 Direct evidence of binding required? Start->Question1 Question2 Assess downstream signaling effects? Question1->Question2 No CETSA Perform CETSA Question1->CETSA Yes Question3 Investigate protein-protein interactions? Question2->Question3 No WB Perform Phospho-EGFR Western Blot Question2->WB Yes CoIP Perform Co-IP Question3->CoIP Yes

Caption: Logical Flow for Selecting a Target Validation Method.

References

A Comparative Guide to BAY 2476568 and Next-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is rapidly evolving. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mechanisms, particularly the C797S mutation, and the challenge of targeting EGFR exon 20 insertion mutations have necessitated the development of next-generation inhibitors. This guide provides a comparative analysis of BAY 2476568, a novel EGFR inhibitor, against other key next-generation agents, with a focus on preclinical potency, clinical efficacy, and the experimental methodologies used for their evaluation.

Introduction to this compound

This compound is a potent, selective, and reversible inhibitor of EGFR, demonstrating significant activity against EGFR exon 20 insertion mutations.[1] Notably, it also retains potency against the C797S mutation, a common resistance mechanism to third-generation TKIs like osimertinib.[1] Preclinical data have shown its efficacy in various cancer models, including patient-derived xenografts.[2]

Preclinical Efficacy: A Head-to-Head Look

The in-vitro potency of EGFR inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the available preclinical data for this compound and a selection of next-generation EGFR inhibitors against various EGFR mutations.

Table 1: In Vitro Potency (IC50, nM) of this compound Against Various EGFR Mutations

EGFR MutationIC50 (nM)
Exon 20 Insertions
insASV15.3[2]
insSVD11.1[2]
insNPH67.9[2]
Activating Mutations
ex19del0.6[2]
Resistance Mutations
ex19del/C797S0.3[2]
ex19del/T790M54.3[2]
ex19del/T790M/C797S120[2]
Wild-Type EGFR
WT273[2]

Table 2: Comparative In Vitro Potency (IC50, nM) of Next-Generation EGFR Inhibitors Against EGFR Exon 20 Insertions

InhibitorEGFR Exon 20 Insertion MutationIC50 (nM)
Furmonertinib S768_D770dup11[3][4]
A767_V769dup14[3]
N771_H773dup20[3][4]
Poziotinib Average of 24 cell lines~1-10 (approx.)

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Clinical Efficacy in EGFR Exon 20 Insertion-Positive NSCLC

The clinical activity of these inhibitors in patients with NSCLC harboring EGFR exon 20 insertion mutations is a critical determinant of their therapeutic value. The following table summarizes key efficacy endpoints from clinical trials of several next-generation EGFR inhibitors in this patient population.

Table 3: Clinical Efficacy of Next-Generation EGFR Inhibitors in Platinum-Pretreated Patients with EGFR Exon 20 Insertion NSCLC

InhibitorTrial NameObjective Response Rate (ORR)Median Progression-Free Survival (PFS) in months
Mobocertinib Phase 1/2 (NCT02716116)28%[5][6]7.3[7]
Amivantamab CHRYSALIS (NCT02609776)40%[8]8.3[8]
Poziotinib ZENITH20 (NCT03318939)15.8% (16mg daily)5.5[9]
Sunvozertinib WU-KONG6 (NCT05712902)61%[10][11]Not Reported
CLN-081 Phase 1/2a (NCT04036682)41% (at 100mg BID)[12]12[12]
Furmonertinib FAVOUR (Phase 1b)46.2% (240mg daily, previously treated)[13]Not Reported

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are generalized protocols for key experiments used in the preclinical evaluation of EGFR inhibitors.

Cell Proliferation Assay (e.g., Ba/F3 cells)
  • Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express various human EGFR mutations. These cells are dependent on the expressed EGFR activity for their proliferation and survival.

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test inhibitor (e.g., this compound) for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

EGFR Phosphorylation Assay
  • Cell Culture and Starvation: Cancer cell lines expressing the target EGFR mutations are cultured to sub-confluency and then serum-starved for several hours to reduce basal EGFR signaling.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the EGFR inhibitor for a defined period.

  • EGF Stimulation: Cells are then stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting or ELISA: Equal amounts of protein are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated EGFR (pEGFR) and total EGFR. Alternatively, an ELISA-based assay can be used for quantification.

  • Data Analysis: The level of pEGFR is normalized to the total EGFR level. The percentage of inhibition of EGFR phosphorylation is calculated relative to the EGF-stimulated control without the inhibitor.

Patient-Derived Xenograft (PDX) Models
  • Model Establishment: Tumor fragments from a patient's tumor are surgically implanted into immunocompromised mice.

  • Tumor Growth and Cohort Formation: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to a predetermined schedule and dosage.

  • Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR BAY2476568 This compound BAY2476568->EGFR NextGen_Inhibitors Next-Gen Inhibitors NextGen_Inhibitors->EGFR Cell_Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Cell_Lines Cell Line Studies (e.g., Ba/F3) Biochemical_Assays Biochemical Assays (e.g., Kinase Assay) Cell_Lines->Biochemical_Assays PDX_Models Patient-Derived Xenograft (PDX) Models Biochemical_Assays->PDX_Models Phase1 Phase I Trials (Safety, Dosing) PDX_Models->Phase1 Phase2 Phase II Trials (Efficacy, ORR, PFS) Phase1->Phase2 Phase3 Phase III Trials (Comparison to Standard of Care) Phase2->Phase3

Caption: Drug development workflow for EGFR inhibitors.

Conclusion

This compound demonstrates a promising preclinical profile as a potent and selective EGFR inhibitor with activity against clinically relevant exon 20 insertion mutations and the C797S resistance mutation. When compared to other next-generation EGFR inhibitors, the landscape is competitive, with several agents showing significant clinical activity. The choice of a particular inhibitor may depend on the specific EGFR mutation profile, prior treatment history, and the safety profile of the drug. The data presented in this guide, compiled from publicly available sources, aims to provide a valuable resource for researchers and clinicians in the field of oncology drug development. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these promising new agents.

References

Safety Operating Guide

Navigating the Disposal of Investigational Drug BAY 2476568: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of the investigational drug BAY 2476568, a potent and selective EGFR inhibitor, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance. As specific disposal instructions for this compound are not publicly available, researchers and drug development professionals must adhere to established best practices for the disposal of investigational pharmaceutical agents.

The primary directive for the disposal of any investigational drug is to follow the specific instructions provided by the drug's sponsor or manufacturer. This information is typically detailed in the Safety Data Sheet (SDS) or the clinical trial protocol. In the absence of such documentation, a set of general but stringent procedures should be implemented, focusing on risk assessment, regulatory adherence, and secure handling.

Core Disposal Principles for Investigational Compounds

All personnel handling investigational drugs like this compound must be trained on the potential hazards and the institution's specific disposal policies. The disposal process should be meticulously documented, with records maintained for a minimum of three years.[1]

Used or unused investigational medications are to be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by the industry sponsors.[1] This often involves incineration by a licensed environmental management vendor to ensure complete destruction.[1][2]

Step-by-Step Disposal Protocol

  • Hazardous Waste Determination: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under RCRA guidelines.[1] As an EGFR inhibitor, it may be categorized with other antineoplastic agents, which are often considered hazardous.[4][5]

  • Segregation and Labeling:

    • Hazardous Waste: If deemed hazardous, full, partially full, and empty vials or ampules must be discarded into a designated hazardous waste container, often a white, screw-top container for incineration.[2] All patient information must be de-identified before disposal.[2]

    • Non-Hazardous Waste: If determined to be non-hazardous, the compound may be placed in a red biohazard-chemotoxic container for incineration.[1] Empty oral medication bottles without protected patient information can be discarded in the regular trash.[1]

  • Secure Storage and Transport: All investigational drug waste must be stored in a secure, limited-access area until it is collected for disposal.[3] An environmental professional will typically pick up the waste and transport it in a Department of Transportation (DOT) approved container to a licensed storage and disposal facility.[1]

  • Documentation of Destruction: Unused investigational drug containers should be documented in an electronic drug accountability system.[2] A certificate of destruction should be obtained from the disposal vendor and kept on file.[1][2] The destruction process should be witnessed by a second staff member or a sponsor representative.[2]

Key Disposal Considerations

ConsiderationDescription
Regulatory Framework Disposal must comply with federal (RCRA), state, and local regulations.
Sponsor Directives The drug sponsor's instructions for return or destruction of unused medication are paramount.[3][4][5]
Hazard Classification Determination of whether the compound is a hazardous waste is a critical first step.
Container Types Use designated and properly labeled containers for hazardous and non-hazardous pharmaceutical waste.[1][2]
Incineration Incineration is the standard method of destruction for investigational drugs.[1][2]
Record Keeping Meticulous records of drug accountability and destruction are required.[1][2][3]

Disposal Workflow for Investigational Drugs

G A Obtain this compound SDS and Protocol Guidelines B Consult Institutional EHS for Hazardous Waste Determination A->B C Is the compound hazardous? B->C D Dispose in Designated Hazardous Waste Container (e.g., White Screw-Top) C->D Yes E Dispose in Biohazard/ Chemotoxic Container (e.g., Red Bag) C->E No F Secure Storage in Limited-Access Area D->F E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Document Destruction and Retain Certificate G->H

Figure 1. A logical workflow for the proper disposal of an investigational drug.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's environmental health and safety protocols for definitive disposal procedures.

References

Personal protective equipment for handling BAY 2476568

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling BAY 2476568, a potent and mutant-selective EGFR inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on best practices for handling potent, potentially cytotoxic small molecule enzyme inhibitors in a research laboratory setting. This information is intended to supplement, not replace, your institution's specific safety protocols and the manufacturer's official safety recommendations.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Receiving and Storage - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Weighing and Aliquoting (Solid Form) - Ventilation: Certified chemical fume hood or powder containment hood. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable gown over a standard laboratory coat. - Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a fume hood.
Solution Preparation and Handling - Ventilation: Certified chemical fume hood. - Gloves: Two pairs of nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard laboratory coat.
Experimental Use (e.g., cell culture) - Ventilation: Class II biological safety cabinet. - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize risk when handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use prep_training Ensure full training on handling potent small molecule inhibitors. prep_ppe Don all required PPE as specified in the table. prep_training->prep_ppe prep_fumehood Conduct all manipulations within a certified chemical fume hood. prep_ppe->prep_fumehood weighing Weigh solid compound using a dedicated spatula and weigh paper. prep_fumehood->weighing reconstitution Slowly add solvent to the vial to avoid splashing. weighing->reconstitution dissolving Cap vial and mix gently (vortex, sonicate) until dissolved. reconstitution->dissolving labeling Clearly label all solutions with name, concentration, solvent, and date. dissolving->labeling dilution Prepare subsequent dilutions from stock solution in a fume hood. labeling->dilution containment Maintain containment throughout the experiment to prevent release. dilution->containment

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound should be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty vials, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The container should be compatible with the solvents used.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Follow your institution's and local environmental regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area.

Signaling Pathway of this compound

This compound is a potent inhibitor of EGFR exon20 insertion mutants. Its mechanism of action involves the inhibition of EGFR phosphorylation, which subsequently reduces the phosphorylation of downstream signaling proteins such as ERK1/2 and Akt.

G cluster_downstream Downstream Signaling EGFR EGFR (exon20 insertion mutants) ERK ERK1/2 Phosphorylation EGFR->ERK Akt Akt (S473) Phosphorylation EGFR->Akt BAY2476568 This compound BAY2476568->EGFR Proliferation Cell Proliferation and Survival ERK->Proliferation Akt->Proliferation

Caption: Inhibition of EGFR signaling pathway by this compound.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。